(6-Bromochroman-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZYSMIVKWKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture and Synthesis of (6-Bromochroman-3-yl)methanamine Hydrochloride: A Technical Whitepaper
Executive Summary & Pharmacological Relevance
(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The core structure comprises a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) ring system substituted with a primary methanamine at the C3 position and a bromine atom at the C6 position.
The chroman-3-ylmethanamine scaffold is recognized for conferring exceptional conformational rigidity and lipophilicity, which are critical parameters for optimizing ligand-target interactions[2]. In drug discovery, derivatives of this scaffold are actively investigated as potent monoamine receptor modulators and Rho-associated protein kinase (ROCK) inhibitors[2]. The C6-bromine atom serves a dual purpose: it acts as a heavy halogen-bond donor within hydrophobic binding pockets, and it provides an essential synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).
Physicochemical Profiling
To facilitate assay development and formulation, the fundamental physicochemical properties of the target compound are summarized below. The hydrochloride salt form is specifically utilized to prevent the rapid oxidation typical of free primary amines and to ensure high aqueous solubility for in vitro biological screening[3].
| Parameter | Value / Description |
| Chemical Name | (6-Bromochroman-3-yl)methanamine hydrochloride |
| CAS Registry Number | 1187931-52-7 |
| Molecular Formula | C₁₀H₁₃BrClNO |
| Molecular Weight | 278.57 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes |
| Pharmacophore Class | Conformationally restricted monoamine |
De Novo Synthesis: Strategic Route Design
The synthesis of the (6-bromochroman-3-yl)methanamine core requires precise chemoselectivity. Traditional catalytic hydrogenation (e.g., Pd/C with H₂) of chromene intermediates frequently results in the over-reduction of the aldehyde to the corresponding chroman-3-ylmethanol, alongside the highly undesirable hydrodehalogenation of the C6-bromine atom[4].
To circumvent these issues, we employ a highly controlled, four-step synthetic cascade. The sequence initiates with a domino oxa-Michael/aldol condensation[5], followed by a chemoselective organocatalytic transfer hydrogenation to preserve both the aldehyde and the aryl bromide. The sequence concludes with a pH-controlled reductive amination[6] and subsequent salt formation.
Synthetic workflow for (6-Bromochroman-3-yl)methanamine hydrochloride.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I mandate that all protocols be self-validating. The following methodologies incorporate specific causality for reagent selection and in-process monitoring steps to ensure absolute reproducibility.
Step 1: Domino Oxa-Michael/Aldol Condensation
-
Causality: Utilizing acrolein and a mild base (K₂CO₃) allows the phenoxide of 5-bromosalicylaldehyde to undergo an initial oxa-Michael addition, immediately followed by an intramolecular aldol condensation and dehydration to construct the 2H-chromene ring[5].
-
Protocol: Dissolve 5-bromosalicylaldehyde (1.0 eq) and acrolein (1.5 eq) in anhydrous 1,4-dioxane (0.2 M). Add finely powdered K₂CO₃ (1.2 eq). Heat the suspension to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 8:2). Upon consumption of the starting material, quench with H₂O, extract with EtOAc, and purify via silica gel chromatography to yield 6-bromo-2H-chromene-3-carbaldehyde .
Step 2: Chemoselective Olefin Reduction
-
Causality: To prevent the reduction of the aldehyde and the cleavage of the C-Br bond[4], we utilize Hantzsch ester as a mild hydride donor, catalyzed by MacMillan’s imidazolidinone. This selectively reduces the conjugated C=C double bond via a transient iminium intermediate.
-
Protocol: Dissolve 6-bromo-2H-chromene-3-carbaldehyde (1.0 eq) in absolute ethanol. Add Hantzsch ester (1.1 eq) and MacMillan's catalyst (10 mol%). Stir at ambient temperature for 12 hours.
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Validation: The reaction is self-indicating; the bright yellow color of the Hantzsch ester fades as it oxidizes to the pyridine derivative. Concentrate and purify to afford 6-bromochroman-3-carbaldehyde .
Step 3: Reductive Amination
-
Causality: Ammonium acetate acts as both the ammonia source and the buffer to maintain a slightly acidic pH (~pH 5), which is required for iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is specifically deployed because, unlike NaBH₄, it is stable at this pH and chemoselectively reduces the highly electrophilic iminium ion over the unprotonated aldehyde[6].
-
Protocol: Dissolve 6-bromochroman-3-carbaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir for 2 hours at room temperature to pre-form the imine. Cool to 0°C and add NaBH₃CN (1.5 eq) in small portions. Stir for 16 hours.
-
Validation: Quench with 1M NaOH to break boron complexes. Extract with dichloromethane (DCM). LC-MS analysis of the organic layer must show the [M+H]⁺ peak at m/z 242.0/244.0 (bromine isotope pattern) for the free base, (6-bromochroman-3-yl)methanamine .
Step 4: Hydrochloride Salt Formation
-
Causality: The free base is an oil susceptible to atmospheric degradation. Precipitation as the HCl salt ensures long-term stability and removes trace organic impurities.
-
Protocol: Dissolve the free base in anhydrous diethyl ether. While stirring vigorously at 0°C, add 4M HCl in dioxane (1.2 eq) dropwise. A white precipitate will form immediately. Stir for 30 minutes, filter under vacuum, wash with cold ether, and dry under high vacuum to afford (6-bromochroman-3-yl)methanamine hydrochloride .
Mechanistic Pharmacology: ROCK Inhibition Pathway
Beyond its utility as a synthetic intermediate, the chroman-3-ylmethanamine architecture is a privileged scaffold for Rho-associated protein kinase (ROCK) inhibition[2].
At the molecular level, the primary amine of the methanamine group acts as a crucial hydrogen bond donor to the hinge region of the ROCK ATP-binding site. The lipophilic chroman core occupies the adjacent hydrophobic pocket, while the C6-bromine projects into a sub-pocket, enhancing residence time via halogen bonding. By competitively inhibiting ROCK, these derivatives prevent the downstream phosphorylation of Myosin Light Chain (MLC), thereby halting actin-myosin cross-linking. This cascade is highly relevant for inducing vasodilation and reducing intraocular pressure in glaucoma models.
Mechanism of action for chroman-3-ylmethanamine derivatives in ROCK inhibition.
References
- Other Aromatic Heterocycles page 349 | BenchChem BenchChem URL
- (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931 ...
- Chroman-3-ylmethanamine|10185-46-3|Research Chemical - Benchchem BenchChem URL
- Royal Society of Chemistry (RSC)
- A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery - Benchchem BenchChem URL
Sources
Technical Guide: Physicochemical Profiling and Laboratory Workflows for (6-Bromochroman-3-yl)methanamine Hydrochloride
Executive Summary
(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and drug discovery. Featuring a fused bicyclic chroman system, a halogenated aromatic ring, and a primary amine, it serves as a critical intermediate for synthesizing complex therapeutics. This whitepaper provides a comprehensive technical breakdown of its molecular properties, structural rationale, and field-proven experimental protocols for handling and characterization.
Physicochemical Profiling & Structural Elucidation
The compound is predominantly synthesized and stored as a hydrochloride salt (), a choice that significantly enhances its thermodynamic stability and aqueous solubility compared to its free-base counterpart.
Quantitative Data Summary
The fundamental chemical properties of the compound are summarized below to aid in stoichiometric calculations and analytical profiling.
| Property | Value |
| Compound Name | (6-Bromochroman-3-yl)methanamine hydrochloride |
| CAS Registry Number | 1187931-52-7 |
| MDL Number | MFCD11858398 |
| Molecular Formula | C10H13BrClNO |
| Molecular Weight (Salt) | 278.57 g/mol |
| Molecular Weight (Free Base) | ~242.11 g/mol |
| Isotopic Mass [M+H]+ | 242.0 / 244.0 m/z (1:1 Ratio) |
Structural Rationale in Drug Design
Fig 2: Structural components and pharmacophoric rationale of the target molecule.
The architecture of (6-Bromochroman-3-yl)methanamine HCl is engineered for modular drug development ():
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The Chroman Core: The 3,4-dihydro-2H-1-benzopyran (chroman) ring restricts the conformational flexibility of the molecule. This rigidity decreases the entropic penalty upon binding to target proteins, often resulting in higher binding affinity compared to flexible, linear analogs.
-
C6-Bromine Vector: The bromine atom at the 6-position serves a dual purpose. Pharmacologically, it acts as a lipophilic anchor and a potential halogen-bond donor. Synthetically, it is an ideal electrophilic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
C3-Methanamine Group: The primary amine provides a critical hydrogen-bond donor/acceptor site. Formulating it as a hydrochloride salt prevents oxidative degradation and amine inversion, ensuring a long shelf-life and reliable dosing in biological assays.
Experimental Workflows & Protocols
To ensure scientific integrity, all analytical and synthetic protocols must function as self-validating systems. The following methodologies detail the causality behind each procedural step.
Fig 1: Multi-modal validation workflow for (6-Bromochroman-3-yl)methanamine HCl characterization.
Protocol A: LC-MS Verification of Molecular Weight and Isotopic Signature
Objective: Confirm the molecular weight and structural integrity of the API.
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v).
-
Causality: While the HCl salt is highly water-soluble, the lipophilic bromochroman core requires an organic modifier (methanol) to ensure complete, uniform solvation and prevent hydrophobic aggregation in the injection loop.
-
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as a volatile ion-pairing agent. It maintains the primary amine in a fully protonated state during the run, preventing secondary interactions with residual silanols on the silica column, which is the primary cause of peak tailing.
-
-
Step 3: Mass Spectrometry Detection (ESI+). Monitor for the [M+H]+ adduct.
-
Self-Validation: Because the molecule contains exactly one bromine atom, the mass spectrum must display a characteristic isotopic doublet at m/z 242.0 ( 79 Br) and 244.0 ( 81 Br) in a nearly 1:1 intensity ratio. The presence of this doublet self-validates the chemical identity; its absence immediately flags a structural error or severe degradation.
-
Protocol B: Free-Base Isolation for Transition-Metal Catalysis
Objective: Convert the stable HCl salt into the free base required for downstream cross-coupling reactions (), as excess chloride ions can poison certain palladium catalysts.
-
Step 1: Alkalinization. Suspend 100 mg (0.359 mmol) of the HCl salt in 5 mL of Dichloromethane (DCM). Slowly add 5 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ) under vigorous stirring.
-
Causality: NaHCO 3 is a mild, non-nucleophilic base. It selectively deprotonates the ammonium salt without risking ring-opening or side reactions that stronger bases (like NaOH) might induce. DCM is chosen because the resulting uncharged free base is highly soluble in halogenated solvents.
-
-
Step 2: Phase Separation and Drying. Extract the organic (lower) layer. Wash with 3 mL of brine to remove residual water, then dry over anhydrous Na 2 SO 4 . Filter and concentrate under reduced pressure.
-
Self-Validation: The theoretical yield of the free base (C10H12BrNO, MW 242.11 g/mol ) is 86.9 mg. Recovering a mass between 82–86 mg of a clear oil or crystalline solid quantitatively validates the success of the phase-transfer deprotonation, proving the system worked as intended.
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References
Comprehensive Physicochemical Profiling of 6-Bromochroman-3-yl Methanamine Salts: A Technical Guide for Preclinical Development
Structural Rationale & Medicinal Chemistry Context
The 6-bromochroman-3-yl methanamine scaffold is a critical intermediate and pharmacophore in modern drug discovery. Chroman derivatives, particularly those substituted at the 3-position, are frequently utilized as conformationally restricted bioisosteres for tetralins and indanes. They are heavily featured in the development of central nervous system (CNS) agents and voltage-gated ion channel modulators, such as Nav1.7 inhibitors targeted for neuropathic pain management ().
As a Senior Application Scientist, evaluating this molecule requires deconstructing its architecture into three functional domains:
-
The Chroman Ring: Confers structural rigidity and specific spatial geometry, optimizing the vectorization of substituents into receptor binding pockets.
-
The 6-Bromo Substituent: Serves a dual purpose. Thermodynamically, it increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Synthetically, it acts as a versatile halogen handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) ().
-
The Primary Amine (Methanamine): Acts as the primary hydrogen bond donor/acceptor. With a predicted pKa of ~9.8 (), this moiety is highly basic. At physiological pH, it exists almost entirely in the ionized state, necessitating salt formation to ensure adequate solid-state stability and aqueous solubility during formulation.
Physicochemical Landscape
To effectively formulate 6-bromochroman-3-yl methanamine, establishing its baseline physicochemical properties is paramount. The free base is typically a viscous oil or low-melting solid that is susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates). Consequently, it is most commonly isolated, purified, and stored as a hydrochloride salt ().
Table 1: Quantitative Physicochemical Properties
| Property | 6-Bromochroman-3-yl Methanamine (Free Base) | Hydrochloride Salt |
| CAS Number | 885271-62-5 | 1187931-52-7 |
| Molecular Formula | C10H12BrNO | C10H13BrClNO |
| Molecular Weight | 242.11 g/mol | 278.57 g/mol |
| Physical State (RT) | Viscous oil / Low-melting solid | Crystalline solid |
| Predicted pKa (Amine) | ~9.8 | N/A (Ionized) |
| Predicted LogP | ~2.7 | < 1.0 (Apparent LogD at pH 2) |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (> 10 mg/mL in water) |
Salt Screening & Solid-State Characterization
Causality & Rationale: Why do we perform salt screening if the HCl salt is already commercially available? While the hydrochloride salt is the industry standard for early-stage synthesis, it can suffer from the "common ion effect" in the chloride-rich gastric environment, which severely suppresses its dissolution rate in vivo. A systematic salt screen evaluates alternative counterions (e.g., methanesulfonate, tartrate, maleate) to identify a solid form with an optimized balance of crystallinity, melting point, and non-suppressed dissolution kinetics.
Figure 1: High-throughput salt screening and solid-state characterization workflow.
Protocol 1: High-Throughput Salt Screening Methodology
This protocol is designed as a self-validating system to ensure that any identified salt form is thermodynamically stable and reproducible.
-
Free Base Solvation: Dissolve 500 mg of 6-bromochroman-3-yl methanamine free base in 10 mL of a moderately polar, water-miscible solvent (e.g., THF or isopropyl alcohol) to ensure complete homogenous solvation.
-
Acid Titration: Dispense 1.05 molar equivalents of the selected acid (e.g., 1M Methanesulfonic acid) into the free base solution under continuous magnetic stirring at 25°C.
-
Crystallization Induction: If precipitation does not occur spontaneously within 30 minutes, initiate controlled cooling (0.5°C/min down to 5°C). If the solution remains clear, apply anti-solvent addition (e.g., heptane) dropwise until the cloud point is reached.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold anti-solvent to remove unreacted free base and residual acid.
-
Self-Validation Check (XRPD): Analyze the isolated solid via X-Ray Powder Diffraction (XRPD). Logic: A sharp, distinct diffraction pattern confirms a true crystalline salt lattice, validating the success of the crystallization over an amorphous crash-out.
Solubility & Dissolution Thermodynamics
Causality & Rationale: The dissolution of an ionizable API is not a static metric; it is a dynamic, pH-dependent equilibrium. When 6-bromochroman-3-yl methanamine enters the intestinal tract (pH > 6.8), the environmental pH approaches the molecule's pKa (~9.8). This triggers deprotonation, driving the equilibrium toward the highly lipophilic, poorly soluble free base, which can precipitate out of solution and halt absorption.
Figure 2: Thermodynamic dissolution and pH-dependent ionization pathway.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Saturation: Add an excess amount of the 6-bromochroman-3-yl methanamine salt (approx. 50 mg) to 5 mL of each buffer in tightly sealed borosilicate glass vials.
-
Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 37.0 ± 0.5°C for 24 hours. Logic: 24 hours is required to ensure the kinetic dissolution phase has ended and true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to prevent API adsorption artifacts on the filter membrane.
-
Quantification & Self-Validation: Quantify the API concentration in the filtrate using HPLC-UV. Self-Validation Check: Measure the pH of the final filtrate. If the pH has shifted by more than 0.1 units from the initial buffer pH (due to the self-buffering capacity of the highly basic amine), the solubility value must be mathematically assigned to the final measured pH rather than the nominal starting pH.
Thermal & Hygroscopic Profiling
A robust API must withstand environmental stress during milling, tableting, and long-term storage.
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Thermal Analysis: Differential Scanning Calorimetry (DSC) provides the melting onset, while Thermogravimetric Analysis (TGA) confirms if the salt is anhydrous or a solvate. For the 6-bromochroman-3-yl methanamine HCl salt, a sharp endothermic melting peak without prior weight loss in TGA indicates a stable anhydrous form.
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Hygroscopicity: Dynamic Vapor Sorption (DVS) measures moisture uptake. Causality: If the salt absorbs >2% w/w water at 80% Relative Humidity (RH), it is deemed hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature and potentially triggering a polymorphic transition or chemical degradation, which dictates the strict need for desiccant packaging.
References
- European Patent Office. "EP3851436A1 - Novel heteroaromatic amide derivative and medicine containing same." Google Patents.
Engineering Efficacy: The Therapeutic Potential of 6-Bromochroman Derivatives in Modern Drug Discovery
Executive Summary & Structural Rationale
In the landscape of privileged scaffolds, the chroman-4-one (chromanone) nucleus stands out due to its structural resemblance to naturally occurring flavonoids and its stereochemical flexibility. Unlike chromones, the absence of a C2–C3 double bond in chroman-4-ones introduces sp3 hybridization, allowing the molecule to navigate complex three-dimensional enzymatic pockets[1].
As an application scientist focused on optimizing lead compounds, I have found that halogenation—specifically the 6-bromo substitution on the aromatic A-ring—dramatically alters the pharmacokinetic and pharmacodynamic profile of the chroman scaffold. The bromine atom serves three critical functions:
-
Enhanced Lipophilicity: It drives the partitioning of the molecule into deep, hydrophobic binding channels.
-
Halogen Bonding: It acts as a potent halogen bond donor, establishing highly directional interactions with electronegative residues in target proteins.
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Steric Anchoring: The van der Waals radius of bromine effectively "locks" the core scaffold in place, reducing entropic penalties during target binding.
These properties have positioned 6-bromochroman derivatives as highly potent candidates across oncology, neurodegeneration, and infectious diseases.
Target Engagement & Mechanistic Pathways
Oncology: Selective SIRT2 Inhibition
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that regulates cell cycle progression and tumor suppression. 6-bromochroman-4-one derivatives have emerged as potent, selective SIRT2 inhibitors[2]. The mechanism relies on the 6-bromo group anchoring the molecule, while strategic substitutions at the 2-position (e.g., a pentyl chain) project into the hydrophobic channel of the enzyme[3]. The causality of this inhibition is direct: blocking SIRT2 prevents the deacetylation of downstream targets like p53 and α-tubulin, thereby inducing cell cycle arrest and apoptosis in lung (A549) and breast (MCF-7) carcinoma cells[3].
Fig 1: Mechanism of SIRT2 inhibition by 6-bromochroman-4-one derivatives driving apoptosis.
Neurodegeneration: Amyloid-β (Aβ) Plaque Binding
In Alzheimer's Disease (AD) research, targeting Aβ plaques is a primary diagnostic and therapeutic strategy. Benzylidene-substituted 6-bromochroman-4-ones exhibit exceptionally high binding affinities to Aβ aggregates. The bromine atom increases the polarizability of the aromatic system, enhancing π-π and halogen-π interactions with the hydrophobic core of the plaques[1],[4].
Antimicrobial Efficacy
Hybridizing the 6-bromochroman core with benzimidazole moieties yields potent antibacterial and antifungal agents. These derivatives target critical microbial pathways, such as Dihydrofolate Reductase, disrupting folate synthesis required for microbial cell division[5].
Quantitative Pharmacological Profiling
To facilitate cross-target comparison, the table below summarizes the biological activities of key 6-bromochroman derivatives.
| Compound Derivative | Primary Target | Biological Activity | Therapeutic Indication | Reference |
| 2-Pentyl-6-bromochroman-4-one | SIRT2 Enzyme | ~70% Inhibition | Oncology (Breast/Lung) | [2] |
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Amyloid-β (Aβ) Plaques | Ki = 9.98 nM | Alzheimer's Disease | [1] |
| (E)-3-(4-Dimethylamino-benzylidene)-6-bromochroman-4-one | Amyloid-β (Aβ) Plaques | Ki = 9.10 nM | Alzheimer's Disease | [1] |
| 2-(6-Bromochroman-2-yl)-1H-benzo[d]imidazole | Dihydrofolate Reductase | Active vs. Ciprofloxacin | Antimicrobial / Antifungal | [5] |
Self-Validating Experimental Protocols
As an application scientist, I design protocols that are not just procedural, but self-validating. Understanding the causality behind each reagent guarantees robust, reproducible data.
Protocol A: Base-Promoted Synthesis of the 6-Bromochroman-4-one Scaffold
Objective: Assemble the foundational bicyclic core. Causality & Logic: We utilize a base-promoted aldol condensation followed by an oxa-Michael addition[2]. The base deprotonates the 2'-hydroxy group of the acetophenone, converting it into a strong nucleophile. This nucleophile attacks the β-carbon of the newly formed α,β-unsaturated carbonyl (chalcone), thermodynamically driving the ring closure to form the stable chromanone system.
-
Condensation: Dissolve 5-bromo-2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of pyrrolidine or NaOH. Stir at reflux for 12 hours.
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Cyclization (Oxa-Michael): The intermediate chalcone will spontaneously undergo intramolecular ring closure under these basic conditions.
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Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate) to isolate the 6-bromochroman-4-one derivative.
Protocol B: Fluorogenic SIRT2 Enzyme Inhibition Assay
Objective: Quantify the IC50 of synthesized derivatives against SIRT2. Causality & Logic: This assay uses a two-step enzymatic causality. First, SIRT2 deacetylates a fluorogenic peptide substrate. Second, a developer (protease) cleaves only the deacetylated peptide to release the fluorophore. A critical self-validating control is the addition of Trichostatin A (TSA) during the developer phase. TSA selectively inhibits Class I and II HDACs, ensuring the fluorescent signal is exclusively a product of SIRT2 (Class III) activity[3].
-
Preparation: In a 96-well plate, combine 50 µM Fluor de Lys substrate, 200 µM test compound (6-bromochroman derivative), and HeLa cell nuclear extract (source of SIRT2)[3].
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for target engagement and deacetylation.
-
Development: Add Fluor de Lys developer supplemented with 1 µM Trichostatin A.
-
Detection: Incubate for an additional 15 minutes, then read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 against vehicle controls.
Protocol C: MTT Cytotoxicity Phenotypic Screen
Objective: Validate that enzymatic inhibition translates to cellular efficacy. Causality & Logic: The MTT assay measures mitochondrial reductase activity. It relies on the principle that only metabolically active cells can cleave the tetrazolium ring to form insoluble purple formazan. Including a strict vehicle control (DMSO ≤ 0.5%) validates that observed cell death is driven by the compound's mechanism of action, not solvent toxicity[6].
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Seeding: Plate MCF-7 or A549 cells at 1 x 10⁴ cells/well in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂)[6].
-
Treatment: Treat cells with serial dilutions of the 6-bromochroman derivative (0.1 µM to 100 µM) ensuring DMSO concentration remains ≤ 0.5%.
-
Metabolic Readout: After 48 hours, add MTT reagent. Incubate for 4 hours, lyse cells, and measure absorbance at 570 nm.
Fig 2: End-to-end workflow from chemical synthesis to phenotypic screening of chroman derivatives.
Conclusion
The 6-bromochroman scaffold is a highly versatile pharmacophore. By understanding the physical chemistry of the bromine substitution and employing rigorous, self-validating screening protocols, drug discovery professionals can leverage this core to develop highly selective SIRT2 inhibitors, neuroprotective agents, and novel antimicrobials.
References
- Properties of chromanone and chromone / Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: ResearchGate / Arabian Journal for Science and Engineering URL
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of Novel Benzimidazole Derivatives as Antibacterial and Antifungal Agents Source: Bentham Science Publisher URL
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL
- Application Notes and Protocols for Determining the Biological Activity of 6-Bromochroman-3-ol Source: Benchchem URL
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors (Helda)
Sources
(6-Bromochroman-3-yl)methanamine hydrochloride SMILES and InChIKey
An in-depth technical guide detailing the structural informatics, synthetic causality, and pharmacological utility of (6-Bromochroman-3-yl)methanamine hydrochloride.
Executive Summary
In the landscape of modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged pharmacophore, conferring high conformational rigidity and favorable lipophilicity. (6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile building block. The presence of a primary methanamine group at the C3 position provides a vector for amide coupling and reductive amination, while the bromine atom at the C6 position serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper provides a comprehensive technical breakdown of its structural identity, physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation.
Chemical Identity & Structural Elucidation
Accurate chemical informatics are critical for compound registration, molecular modeling, and intellectual property mapping. The hydrochloride salt is preferred over the free base in drug development due to its enhanced oxidative stability, reduced hygroscopicity, and superior aqueous solubility.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | (6-Bromochroman-3-yl)methanamine hydrochloride |
| CAS Registry Number | 1187931-52-7[1] |
| Free Base CAS Number | 885271-62-5 |
| Molecular Formula | C10H13BrClNO[1] |
| Molecular Weight | 278.57 g/mol [1] |
| Canonical SMILES (HCl Salt) | NCC1COC2=C(C=C(Br)C=C2)C1.Cl[1] |
| Canonical SMILES (Free Base) | NCC1COC2=C(C=C(Br)C=C2)C1 |
| InChIKey (HCl Salt) | DZRZYSMIVKWKHN-UHFFFAOYSA-N |
| InChIKey (Free Base) | SMBZBESXIBDHBG-UHFFFAOYSA-N[2] |
| Structural Class | Halogenated Chroman Alkylamine |
Mechanistic Insights & Synthetic Pathways
The synthesis of the (6-bromochroman-3-yl)methanamine core fundamentally relies on the reduction of a nitrile precursor, specifically 6-bromochroman-3-carbonitrile.
Causality in Reagent Selection: The reduction of the nitrile group to a primary amine must be achieved without compromising the structural integrity of the aryl bromide. Standard catalytic hydrogenation (e.g., H2 over Pd/C) is contraindicated here, as it frequently leads to premature hydrodehalogenation of the C6-bromine. To circumvent this, Lithium Aluminum Hydride (LiAlH4) is selected. LiAlH4 is a potent, chemoselective hydride donor that rapidly reduces the nitrile to the primary amine while leaving the aryl halide intact.
Following the reduction, the free base is converted to the hydrochloride salt. The introduction of anhydrous hydrogen chloride (HCl) in dioxane forces the immediate precipitation of the product, driving the equilibrium forward and acting as a primary purification step.
Synthetic workflow from nitrile precursor to the final hydrochloride salt.
Experimental Protocols: Synthesis and Validation
The following protocol describes a self-validating system for the synthesis of (6-Bromochroman-3-yl)methanamine hydrochloride.
Step 1: Anhydrous Reduction of 6-Bromochroman-3-carbonitrile
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Causality: LiAlH4 reacts violently with atmospheric moisture, necessitating strict anhydrous conditions.
-
Hydride Suspension: Suspend LiAlH4 (2.0 equivalents) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 6-bromochroman-3-carbonitrile (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over.
-
Reaction: Remove the ice bath, allow the mixture to reach room temperature, and heat to reflux for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) until complete consumption of the nitrile precursor is observed.
Step 2: Fieser Workup (Self-Validating Step)
-
Cool the reaction mixture to 0 °C.
-
Quench Sequence: Sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH4 used in grams).
-
Validation: Stir vigorously for 30 minutes. Causality & Validation: This specific stoichiometric addition is the Fieser method. The reaction is visually validated when the gelatinous gray emulsion transitions into a stark white, granular precipitate. This crystalline matrix traps the inorganic aluminum salts, preventing intractable emulsions during extraction.
-
Filter the mixture through a Celite pad and wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base.
Step 3: Hydrochloride Salt Precipitation
-
Dissolve the crude (6-bromochroman-3-yl)methanamine free base in a minimal volume of anhydrous diethyl ether.
-
Cool the solution to 0 °C and introduce a stoichiometric excess of 4M HCl in dioxane dropwise.
-
Validation: The anhydrous HCl protonates the primary amine, immediately driving the precipitation of the insoluble hydrochloride salt.
-
Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final (6-Bromochroman-3-yl)methanamine hydrochloride[1].
Pharmacological & Drug Development Context
Compounds containing the chroman-3-amine motif are heavily utilized in the development of central nervous system (CNS) therapeutics. The rigidified phenethylamine-like structure effectively mimics endogenous monoamine neurotransmitters, allowing for high-affinity interactions with dopamine and serotonin receptors. Furthermore, the C6-bromine atom provides an ideal synthetic vector for late-stage functionalization. By utilizing cross-coupling chemistries, researchers can rapidly generate diverse libraries of 6-aryl or 6-alkyl substituted chromans to optimize structure-activity relationships (SAR) for targets such as Nav1.8 channels or monoamine transporters.
References
-
Reagent Database. "(6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-62-5." Retrieved from:[Link]
Sources
Structural Divergence and Pharmacological Impact: A Comparative Analysis of Chroman-3-yl and Chroman-4-yl Methanamine Scaffolds
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged structural motif in modern drug discovery, renowned for conferring conformational rigidity and favorable lipophilicity to therapeutic agents. The attachment of a methanamine (-CH₂NH₂) pharmacophore to this core yields highly versatile building blocks. However, the exact positional attachment of this primary amine—specifically at the C3 versus the C4 position—drastically alters the molecule's stereochemistry, electronic environment, and 3D vectorial projection. This technical whitepaper provides an in-depth analysis of the differences between chroman-3-yl methanamine and chroman-4-yl methanamine, detailing their pharmacological implications, physicochemical properties, and synthetic methodologies.
Stereochemical and Vectorial Divergence
The fundamental difference between these two scaffolds lies in the spatial orientation and electronic context of the methanamine group.
-
Chroman-3-yl methanamine (CAS 10185-46-3): The methanamine moiety is attached to the C3 carbon, which is aliphatic and situated beta to the ether oxygen[1]. Because C3 is a chiral center adjacent to the heteroatom-bearing C2, the amine vector can adopt distinct equatorial or axial conformations depending on the saturation and puckering of the dihydropyran ring. The inductive electron-withdrawing effect of the nearby oxygen slightly modulates the basicity of the amine, but it remains fundamentally aliphatic.
-
Chroman-4-yl methanamine (CAS 92661-91-1): Here, the methanamine is attached at the C4 position, making it a benzylic derivative[2]. The C4 carbon is directly adjacent to the aromatic ring, restricting the conformational flexibility of the amine and locking its spatial projection into a rigid benzylic vector. Furthermore, the proximity to the pi-electron system alters the pKa of the primary amine, differentiating its ionization profile at physiological pH compared to its C3 counterpart.
Pharmacological Implications & Target Selectivity
The spatial orientation of the basic nitrogen is critical for salt-bridge formation with conserved aspartate residues (e.g., Asp3.32) within the transmembrane domains of G-protein coupled receptors (GPCRs). Repositioning the methanamine group from C3 to C4 fundamentally shifts the target selectivity profile[3].
-
C3-Substitution: Chroman-3-yl methanamine is heavily utilized in the development of Rho kinase (ROCK) inhibitors and neurological agents targeting dopamine D2/D3 and 5-HT receptors[1]. The flexibility of the C3 vector allows the amine to navigate deeper into specific receptor binding pockets without steric clash from the aromatic core.
-
C4-Substitution: The rigid benzylic projection of chroman-4-yl methanamine is highly favored in the design of potassium channel blockers and adrenergic receptor modulators. For instance, derivatives of chroman-4-yl methanamine have been successfully deployed as β 1-selective adrenergic receptor modulators, selectively activating cAMP pathways over beta-arrestin pathways[4].
Logical relationship between chroman substitution patterns and GPCR binding vectors.
Physicochemical & Structural Data Comparison
To streamline compound selection for drug design, the core differences between the two isomers are summarized below:
| Property / Feature | Chroman-3-yl methanamine | Chroman-4-yl methanamine |
| CAS Number | 10185-46-3 | 92661-91-1 |
| Substitution Type | C3 (Aliphatic, homobenzylic) | C4 (Benzylic) |
| Electronic Environment | Beta to ether oxygen; inductive withdrawal | Gamma to oxygen; benzylic resonance influence |
| Primary Precursors | Chroman-3-one, Chroman-3-carbaldehyde | Chroman-4-one, Chroman-4-carbonitrile |
| Therapeutic Applications | ROCK inhibitors, D2/D3 ligands, 5-HT modulators | Adrenergic modulators, K+ channel blockers |
| Vectorial Projection | Equatorial/Axial flexibility | Rigid benzylic projection |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of both chroman-3-yl and chroman-4-yl methanamine frequently relies on the reductive amination of their respective ketone precursors (chroman-3-one or chroman-4-one)[1][2]. The following methodology is designed as a self-validating system, ensuring high yield and purity through chemically logical steps.
Protocol: Chemical Reductive Amination of Chromanones
Objective: High-yield synthesis of chroman-n-yl methanamine from chroman-n-one. Materials: Chroman-3-one or Chroman-4-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Anhydrous methanol, 3Å/4Å Molecular sieves, 1M HCl, 1M NaOH, Dichloromethane (DCM).
Step-by-Step Methodology & Causality:
-
Imine Formation: Dissolve the chromanone (1.0 eq) in anhydrous methanol. Add an excess of NH₄OAc (10.0 eq) and activated molecular sieves.
-
Causality: The massive excess of ammonia shifts the equilibrium toward the imine. Molecular sieves act as a physical trap for the generated water, preventing the reverse hydrolysis reaction and ensuring complete conversion to the Schiff base intermediate[1].
-
-
Selective Reduction: Cool the mixture to 0°C and add NaBH₃CN (1.5 eq) portion-wise. Stir at room temperature for 16 hours.
-
Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is uniquely stable at the slightly acidic pH (pH 4-6) generated by NH₄OAc. It selectively reduces the protonated iminium ion without attacking the unreacted ketone, thereby suppressing the formation of unwanted chromanol byproducts[1].
-
-
Quenching and Acidification: Filter the molecular sieves. Concentrate the filtrate under reduced pressure, resuspend the residue in DCM, and extract with 1M HCl.
-
Causality: Acidification protonates the target methanamine into a water-soluble ammonium salt. The organic DCM layer retains unreacted ketones and neutral impurities. This creates a self-validating purification step where only the basic product enters the aqueous phase.
-
-
Basification and Isolation: Separate the aqueous layer, cool to 0°C, and adjust to pH > 10 using 1M NaOH. Extract the aqueous layer with fresh DCM. Dry the organic phase over MgSO₄ and concentrate.
-
Causality: Basification deprotonates the ammonium salt, regenerating the free primary amine and driving it back into the organic phase. This acid-base toggling guarantees >95% purity of the crude methanamine prior to any chromatographic polishing.
-
Self-validating experimental workflow for the reductive amination of chromanones.
Conclusion
While chroman-3-yl methanamine and chroman-4-yl methanamine share identical molecular weights and core ring systems, the positional shift of the methanamine group dictates profound differences in their chemical behavior and biological targeting. The flexible, aliphatic nature of the C3-substitution is ideal for navigating complex aminergic and kinase pockets, whereas the rigid, benzylic nature of the C4-substitution provides the precise vectorial control required for adrenergic and ion channel modulation. Understanding these nuances is paramount for rational drug design and synthetic planning.
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. chroman-4-ylmethanamine - CAS号 92661-91-1 - 摩熵化学 [molaid.com]
- 3. Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11173144B2 - Adrenergic receptor modulating compounds and methods of using the same - Google Patents [patents.google.com]
Methodological & Application
Application Note: De Novo Synthesis and Validation of (6-Bromochroman-3-yl)methanamine Hydrochloride from 6-Bromochroman-4-one
Executive Summary & Rationale
(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile building block utilized in the development of centrally acting therapeutics, ROCK inhibitors, and novel antimicrobial agents. The chroman core is widely recognized as a privileged scaffold in drug discovery due to its conformational rigidity and favorable lipophilicity profile[1]. The presence of the C6-bromine atom provides a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions[2].
Synthesizing this target directly from 6-bromochroman-4-one presents a unique chemoselectivity challenge: one must install a primary aminomethyl group at the C3 position and deoxygenate the C4 ketone without triggering the reductive debromination of the aryl halide. Traditional global reduction methods (e.g., Pd/C with H₂) are contraindicated. This application note details a highly regioselective, chemoselective, and self-validating five-step protocol utilizing ionic hydrogenation and borane-mediated nitrile reduction to achieve the target compound with high fidelity[3].
Retrosynthetic Strategy & Pathway Visualization
The synthetic logic relies on avoiding direct reductive amination, which is impossible due to the lack of a C3-carbon in the starting material. Instead, the sequence employs a Claisen formylation to install the necessary carbon, followed by an isoxazole annulation/cleavage sequence to establish a masked nitrile. Chemoselective deoxygenation of the benzylic ketone via ionic hydrogenation preserves the aryl bromide, setting the stage for a mild borane reduction of the nitrile[4].
Synthetic workflow for (6-Bromochroman-3-yl)methanamine HCl from 6-bromochroman-4-one.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: C3-Formylation (Claisen Condensation)
-
Causality: The C3 protons of 6-bromochroman-4-one are weakly acidic. Deprotonation by sodium methoxide generates an enolate that attacks ethyl formate. The reaction is driven to completion by the thermodynamic stability of the resulting enolate of the β-ketoaldehyde (which exists predominantly in its hydroxymethylene tautomeric form).
-
Protocol:
-
Suspend 6-bromochroman-4-one (10.0 g, 44.0 mmol) in anhydrous toluene (100 mL) under N₂ at 0 °C.
-
Add sodium methoxide (3.56 g, 66.0 mmol) followed by dropwise addition of ethyl formate (6.52 g, 88.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with 1M aqueous HCl (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1 .
-
Step 2: Isoxazole Annulation and Base-Promoted Cleavage
-
Causality: Direct electrophilic cyanation at C3 is prone to polyalkylation and poor yields. Condensing the hydroxymethylene intermediate with hydroxylamine forms a highly stable isoxazole ring. Subsequent treatment with a strong base triggers a Kemp-type elimination, cleanly opening the ring to reveal the β-keto nitrile.
-
Protocol:
-
Dissolve Intermediate 1 (10.5 g, 41.2 mmol) in ethanol (80 mL). Add hydroxylamine hydrochloride (3.44 g, 49.4 mmol) and reflux for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude isoxazole in anhydrous methanol (80 mL) and add sodium methoxide (2.45 g, 45.3 mmol). Stir at room temperature for 2 hours.
-
Neutralize with 1M HCl, extract with DCM (3 × 50 mL), dry, and evaporate to yield Intermediate 2 (6-bromo-4-oxochroman-3-carbonitrile).
-
Step 3: Chemoselective Deoxygenation (Ionic Hydrogenation)
-
Causality: Removing the C4 ketone without debrominating the aromatic ring requires non-catalytic conditions. Trifluoroacetic acid (TFA) protonates the benzylic ketone, generating a resonance-stabilized carbocation that is rapidly trapped by hydride from triethylsilane (Et₃SiH). This process repeats to fully reduce the ketone to a methylene group, leaving the nitrile and aryl bromide completely intact.
-
Protocol:
-
Dissolve Intermediate 2 (8.5 g, 33.7 mmol) in anhydrous DCM (60 mL).
-
Add triethylsilane (11.7 g, 101.1 mmol) followed by the slow, dropwise addition of TFA (38.4 g, 337 mmol) at 0 °C.
-
Stir at room temperature for 12 hours.
-
Concentrate the mixture in vacuo. Carefully neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield Intermediate 3 (6-bromochroman-3-carbonitrile).
-
Step 4: Nitrile Reduction to Primary Amine
-
Causality: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[2], it can sometimes cause unwanted side reactions with halogenated aromatics. Borane-tetrahydrofuran (BH₃·THF) is selected as a milder, highly chemoselective alternative that smoothly reduces aliphatic nitriles to primary amines without risking debromination[4].
-
Protocol:
-
Dissolve Intermediate 3 (6.0 g, 25.2 mmol) in anhydrous THF (50 mL) under N₂.
-
Add BH₃·THF (1.0 M in THF, 75.6 mL, 75.6 mmol) dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and carefully quench by the dropwise addition of methanol (20 mL).
-
Reflux the quenched mixture for 1 hour to disrupt the stable amine-borane complexes. Concentrate in vacuo to yield the crude free base Intermediate 4 .
-
Step 5: Hydrochloride Salt Formation
-
Causality: The free primary amine is an oil that is susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates). Conversion to the hydrochloride salt ensures a highly stable, crystalline, and water-soluble compound suitable for biological assays and long-term storage.
-
Protocol:
-
Dissolve the crude Intermediate 4 in anhydrous diethyl ether (50 mL).
-
Cool to 0 °C and add 4.0 M HCl in dioxane (7.5 mL, 30.0 mmol) dropwise under vigorous stirring.
-
Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to yield the final Target Compound .
-
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for the optimized five-step synthesis on a 10-gram starting scale.
| Step | Product / Intermediate | Reagents | Time | Yield (%) | Purity (LC-MS) |
| 1 | 6-Bromo-3-(hydroxymethylene)chroman-4-one | HCO₂Et, NaOMe | 4 h | 92% | >95% |
| 2 | 6-Bromo-4-oxochroman-3-carbonitrile | NH₂OH·HCl; NaOMe | 4 h | 81% | >98% |
| 3 | 6-Bromochroman-3-carbonitrile | Et₃SiH, TFA | 12 h | 74% | >99% |
| 4 | (6-Bromochroman-3-yl)methanamine | BH₃·THF, MeOH | 5 h | 88% | >96% |
| 5 | Target HCl Salt | HCl (4M in Dioxane) | 1 h | 95% | >99.5% |
| Overall | (6-Bromochroman-3-yl)methanamine HCl | - | 26 h | ~46% | >99.5% |
In-Process Analytical Validation (Self-Validating System)
To ensure the integrity of the synthetic pipeline, the protocol is designed as a self-validating system. Do not proceed to the next step unless the following analytical milestones are met:
-
Validation of Step 1: ¹H NMR (CDCl₃) must show the disappearance of the C3-H₂ multiplet (~2.8 ppm) and the appearance of a strongly downfield vinylic proton (~7.8 ppm) and an enolic -OH proton (>10 ppm), confirming the hydroxymethylene tautomer.
-
Validation of Step 2: FT-IR spectroscopy is critical here. The successful Kemp elimination is confirmed by the appearance of a sharp, distinct C≡N stretching band at ~2250 cm⁻¹ .
-
Validation of Step 3: FT-IR must show the complete disappearance of the conjugated ketone C=O stretch at ~1680 cm⁻¹ . ¹H NMR will reveal new benzylic protons at C4 (~2.9-3.1 ppm).
-
Validation of Step 4 & 5: FT-IR will show the disappearance of the C≡N stretch and the appearance of broad N-H stretches at ~3300 cm⁻¹ (free base) or a broad ammonium band at 2800-3000 cm⁻¹ (HCl salt). The final salt must be freely soluble in D₂O, with the -CH₂-NH₃⁺ protons appearing as a distinct doublet shifted downfield (~3.2 ppm).
References
- Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical - Benchchem Source: Benchchem URL
- (6-Bromochroman-3-yl)
- Chromane synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Source: Gothenburg University (gu.se)
Sources
Protocol for reductive amination using 6-bromochroman-3-carbaldehyde
Application Note: Chemoselective Reductive Amination of 6-Bromochroman-3-carbaldehyde
Introduction & Strategic Rationale
6-Bromochroman-3-carbaldehyde (CAS 944899-39-2) is a versatile bicyclic building block frequently utilized in the drug development [1]. It features a rigid oxygen-containing heterocycle, an aryl bromide for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), and a highly reactive C3-aldehyde for functionalization[1].
The most efficient method to install diverse pharmacophoric headgroups at the C3 position is[2]. However, the dual functionality of this scaffold presents a strict chemoselectivity challenge: the reducing conditions must convert the intermediate imine to an amine without prematurely reducing the aldehyde to a primary alcohol, and critically, without causing hydrodehalogenation of the aryl bromide[3].
Mechanistic Causality: Reagent Selection
To achieve a self-validating, high-yielding protocol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) is selected as the[4].
-
Avoidance of Catalytic Hydrogenation: Using H2 with Pd/C is a standard industrial method for reductive amination but is strictly contraindicated here. Palladium readily inserts into the C-Br bond, leading to massive des-bromo impurities that are notoriously difficult to separate from the [3].
-
Avoidance of Strong Hydrides: Sodium borohydride ( NaBH4 ) is non-selective and will rapidly reduce 6-bromochroman-3-carbaldehyde to 6-bromochroman-3-ylmethanol before the amine can fully condense[3].
-
Superiority over Cyanoborohydride: While sodium cyanoborohydride ( NaBH3CN ) is a classic chemoselective reagent, it requires strict pH maintenance (pH 3-4), reacts sluggishly with weakly basic amines, and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[4].
-
The STAB Advantage: The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, rendering it a mild reducing agent[4]. It does not reduce aldehydes at a competitive rate in neutral media but rapidly reduces the more electrophilic protonated iminium ions[3].
Mechanistic pathway highlighting reagent chemoselectivity and avoidance of side reactions.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. By controlling the stoichiometry and order of addition, the system inherently prevents over-reduction and allows for real-time reaction tracking[3].
3.1. Materials & Reagents
-
6-Bromochroman-3-carbaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.05 - 1.1 equiv)[4]
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[4]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M relative to aldehyde)
-
Optional: Glacial Acetic Acid (AcOH) (1.0 equiv) - Only required for weakly basic aromatic amines.[3]
3.2. Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromochroman-3-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M). DCE is preferred over THF as it generally accelerates reaction kinetics for STAB-mediated reductions[3].
-
Amine Addition: Add the primary or secondary amine (1.05 equiv) to the stirring solution at room temperature ( 20−25∘C ).
-
Causality Check: A slight excess of amine ensures complete consumption of the valuable aldehyde building block[4].
-
-
Pre-complexation (If applicable): If utilizing a sterically hindered or weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) and allow the mixture to stir for 15–30 minutes to facilitate iminium ion formation[3]. For unhindered aliphatic amines, this step is unnecessary and STAB can be added immediately[3].
-
Reduction: Portion-wise, add STAB (1.4 equiv) to the reaction mixture. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could degrade the intermediate[4].
-
Monitoring (Self-Validation): Stir the reaction at room temperature under a nitrogen atmosphere. Monitor progress via LC-MS or TLC (Hexanes/EtOAc). The aldehyde starting material can be visualized using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain (turns yellow/orange), while the product amine will react with Ninhydrin or Dragendorff's reagent. Typical reaction times range from 2 to 12 hours depending on amine nucleophilicity[3].
-
Quench & Workup: Once the aldehyde is fully consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE). Stir vigorously for 15 minutes to hydrolyze unreacted boron species.
-
Safety Note: Unlike NaBH3CN , no toxic HCN gas is evolved during this basic quench[4].
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH with 1% Et3N to prevent streaking of the basic amine) to afford the pure 6-bromo-3-(aminomethyl)chromane derivative.
Step-by-step operational workflow for the reductive amination protocol.
Quantitative Data & Reaction Parameters
The following table summarizes the expected reaction parameters based on the structural class of the amine partner. This data allows researchers to predict reaction kinetics and adjust stoichiometry accordingly[3][4].
| Amine Class | Example Nucleophile | AcOH Required? | STAB Equivalents | Typical Reaction Time | Expected Yield Range |
| Aliphatic Primary | Benzylamine, Methylamine | No | 1.4 | 2 - 4 hours | 85 - 95% |
| Aliphatic Secondary | Morpholine, Piperidine | No | 1.4 - 1.5 | 3 - 6 hours | 80 - 92% |
| Aromatic (Weakly Basic) | Aniline, Pyridin-2-amine | Yes (1.0 eq) | 1.5 - 2.0 | 12 - 24 hours | 65 - 80% |
| Sterically Hindered | tert-Butylamine | Yes (1.0 eq) | 2.0 | 24+ hours | 50 - 70% |
Note: Yields are highly dependent on the purity of the 6-bromochroman-3-carbaldehyde starting material. Ensure the aldehyde is stored under an inert atmosphere to prevent auto-oxidation to the corresponding carboxylic acid.
References
-
Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
Using (6-Bromochroman-3-yl)methanamine HCl as a fragment in drug design
Engineering 3D Chemical Space: (6-Bromochroman-3-yl)methanamine HCl in Fragment-Based Drug Discovery
Executive Summary
The transition from high-throughput screening (HTS) of planar, lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead campaigns. Central to this paradigm shift is the utilization of sp3-rich, three-dimensional scaffolds that improve target complementarity and clinical success rates—a concept widely known as "escaping flatland" (1)[1].
(6-Bromochroman-3-yl)methanamine HCl (CAS 1187931-52-7) represents a highly optimized building block for modern FBDD[2]. It combines a conformationally restricted, sp3-enriched chroman core with two orthogonal synthetic vectors: a primary methanamine for rapid functionalization and a C6-bromine atom. Crucially, the bromine atom not only serves as a handle for transition-metal-catalyzed cross-coupling but also acts as an anomalous scattering beacon for unambiguous pose identification in X-ray crystallography (3)[3]. This application note details the physicochemical rationale and self-validating protocols for deploying this fragment in drug design.
Structural Rationale & Physicochemical Profiling
The Privileged Chroman Core
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceuticals (4)[4]. Unlike flat aromatic rings, the chroman-3-yl system introduces out-of-plane substituents, significantly increasing the fraction of sp3-hybridized carbons (Fsp3). This 3D architecture enhances aqueous solubility by disrupting crystal lattice packing and improves target selectivity by requiring precise spatial complementarity ().
The Strategic Role of Bromine
A persistent bottleneck in FBDD is the weak binding affinity of initial hits (often in the high μ M to mM range), which translates to partial occupancy and ambiguous electron density maps during crystallographic screening. Incorporating a heavy halogen like bromine solves this. By collecting diffraction data at the bromine K-edge (~13.5 keV), crystallographers can generate anomalous difference Fourier maps. This isolates the bromine's signal from the protein and solvent noise, unequivocally defining the fragment's binding orientation (5)[5].
Table 1: Physicochemical Profile of (6-Bromochroman-3-yl)methanamine
| Property | Value | FBDD Relevance |
| Chemical Name | (6-Bromochroman-3-yl)methanamine HCl | Standardized salt form for stability |
| CAS Number | 1187931-52-7 (HCl Salt) | Verified chemical identifier[2],[6] |
| Molecular Weight | 242.11 g/mol (Free Base) | Complies with the "Rule of Three" (<300 Da) |
| Fsp3 (Fraction sp3) | 0.40 | High 3D character; avoids "flatland" attrition[7] |
| H-Bond Donors | 2 (Primary Amine) | Strong directional interaction vector |
| H-Bond Acceptors | 1 (Chroman Oxygen) | Enhances solubility and target interaction |
| Exit Vectors | C3-Methanamine, C6-Bromine | Enables modular, multi-directional elaboration[1] |
Experimental Workflows & Visualizations
Figure 1: Crystallographic FBDD workflow utilizing anomalous dispersion of brominated fragments.
Protocol A: Anomalous Dispersion X-Ray Crystallographic Screening
Causality: Because fragment affinities are inherently low, high-concentration soaking is required to drive the equilibrium toward the bound state. To prevent osmotic shock and crystal lattice degradation, a step-wise concentration gradient is utilized.
Step-by-Step Methodology:
-
Preparation of Fragment Stock: Dissolve (6-Bromochroman-3-yl)methanamine HCl in 100% DMSO to a concentration of 500 mM. Note: The HCl salt ensures superior solubility compared to the free base.
-
Step-Wise Soaking: Transfer apo-protein crystals into a stabilizing drop containing the mother liquor. Gradually spike the drop with the fragment stock to achieve final concentrations of 10 mM, 25 mM, and 50 mM over a 24-hour period.
-
Cryoprotection: Transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment at the final soaking concentration for 30 seconds, then flash-freeze in liquid nitrogen.
-
Data Collection: Mount the crystal on a synchrotron beamline tuned to the bromine K-edge (approx. 0.92 Å or 13.47 keV) to maximize the anomalous scattering signal ( f′′ ) of the bromine atom (8)[8].
-
Self-Validating Output: Process the diffraction data and generate an anomalous difference Fourier map. A definitive peak ( >4σ ) at the expected bromine position validates the binding event, filtering out false positives caused by ordered water molecules or cryoprotectant artifacts.
Figure 2: Bimodal chemical elaboration pathways leveraging the dual exit vectors of the fragment.
Protocol B: Bimodal Fragment Elaboration (Hit-to-Lead)
Causality: The fragment possesses two highly reactive sites. The primary amine is a strong nucleophile that can poison palladium catalysts or undergo undesired side reactions during cross-coupling. Therefore, the logically sound sequence is to first functionalize the methanamine (securing Vector 1 and masking the amine), followed by Suzuki-Miyaura cross-coupling at the C6-bromine (Vector 2) (9)[9].
Step 1: Amide Bond Formation (Vector 1)
-
Reaction Setup: Dissolve (6-Bromochroman-3-yl)methanamine HCl (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to liberate the free base, followed by HATU (1.2 eq). HATU is selected over older reagents (like EDC/HOBt) due to its superior efficiency with primary amines, ensuring high yields for precious fragment-derived intermediates.
-
Execution: Stir at room temperature for 2 hours.
-
Self-Validating Output: Perform LC-MS analysis. The mass spectrum must show the expected product mass with a characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact bromine atom. The disappearance of the primary amine protons in 1 H-NMR confirms completion.
Step 2: Suzuki-Miyaura Cross-Coupling (Vector 2)
-
Reaction Setup: Combine the brominated amide intermediate from Step 1 (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq). This catalyst is chosen for its robust performance in coupling sterically hindered or electron-rich aryl bromides.
-
Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Purification & Validation: Extract with EtOAc, concentrate, and purify via flash chromatography. Final validation via High-Resolution Mass Spectrometry (HRMS) will confirm the loss of the bromine isotopic signature and the successful addition of the new aryl vector, completing the 3D lead molecule (1)[1].
References
-
BenchChem. Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery. 4
-
BLD Pharm. 1187931-52-7 | (6-Bromochroman-3-yl)methanamine hydrochloride. 2
-
Fluorochem. (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931-52-7). 6
-
Tiefenbrunn, T., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chem Biol Drug Des. 3
-
Enamine / Namiki. Enamine Fsp3-enriched Fragments.7
-
PMC / NIH. Emergent synthetic methods for the modular advancement of sp3-rich fragments. 9
-
MDPI. Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV. 8
-
Gomez-Angel, A. R., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.1
-
bioRxiv. Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target. 10
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- 4. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
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Application Notes and Protocols for the Synthesis of Novel Amide Derivatives via Coupling of (6-Bromochroman-3-yl)methanamine with Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chromane Scaffolds and Amide Bond Formation
The chromane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The incorporation of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making (6-Bromochroman-3-yl)methanamine a valuable building block for the exploration of new chemical space. The amide bond is a cornerstone of peptide and medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The coupling of (6-Bromochroman-3-yl)methanamine with a diverse range of carboxylic acids offers a direct and efficient route to novel amide derivatives with significant potential in drug discovery programs.
This application note provides a comprehensive guide to the reaction conditions for the amide coupling of (6-Bromochroman-3-yl)methanamine. We will delve into the mechanistic underpinnings of common coupling strategies, present a selection of robust protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction. This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The two most prevalent classes of coupling reagents in modern organic synthesis are carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3] To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[2][4] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, while still being sufficiently reactive towards the amine.[4][5]
Onium Salt-Mediated Coupling (e.g., HATU)
Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[6][7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[9][10] This anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt, which is subsequently converted to a 1-hydroxy-7-azabenzotriazole (HOAt) active ester.[6][9] The resulting HOAt ester readily reacts with the amine to form the desired amide.[9] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[6][8]
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction scale, and cost considerations.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[2][11] | Slower reaction rates compared to onium salts; potential for side reactions if HOBt is omitted.[11] |
| HATU | Aminium/Uronium Salt | High coupling efficiency and fast reaction rates; low racemization; effective for hindered substrates.[6][7][8] | Higher cost; byproducts can sometimes be challenging to remove.[12] |
| PyBOP | Phosphonium Salt | High reactivity; good for sterically demanding couplings.[8] | Can be less efficient than HATU for some applications; potential for guanidinylation of the amine. |
| COMU | Aminium/Uronium Salt | High reactivity, often superior to HOBt-based reagents; byproducts are water-soluble, facilitating purification.[13] | Higher cost. |
Experimental Protocols
The following protocols provide a starting point for the coupling of (6-Bromochroman-3-yl)methanamine with a generic carboxylic acid. Optimization of stoichiometry, solvent, base, and temperature may be necessary for specific substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
(6-Bromochroman-3-yl)methanamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (6-Bromochroman-3-yl)methanamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.
Materials:
-
(6-Bromochroman-3-yl)methanamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add a solution of (6-Bromochroman-3-yl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, although this can increase the risk of side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.
-
Side Product Formation: The formation of N-acylurea with carbodiimide reagents can be suppressed by ensuring a sufficient amount of HOBt is present. If guanidinylation of the amine is observed with onium salts, switching to a phosphonium-based reagent like PyBOP may be advantageous.
-
Purification Challenges: The byproducts of some coupling reagents can complicate purification. The urea byproduct from EDC is water-soluble and easily removed with an aqueous workup.[3] For HATU, washing the organic extract with an aqueous LiCl solution can help remove residual DMF and other polar byproducts.
Conclusion
The amide coupling of (6-Bromochroman-3-yl)methanamine with carboxylic acids is a versatile and powerful method for the synthesis of novel chemical entities for drug discovery. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate libraries of diverse amide derivatives. The protocols outlined in this application note provide a solid foundation for this synthetic endeavor, and the principles discussed will aid in the optimization and troubleshooting of these crucial transformations.
References
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- BenchChem. (2025).
- Subedi, S., & Lee, J. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(34), 4955-4958.
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image].
- Wikipedia. (n.d.). HATU.
- Kim Reactor. (2024, April 14).
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1815-1829.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Royal Society of Chemistry. (2014). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 12, 7044-7051.
- LumaTeam. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Luma-Team.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- American Chemical Society. (2024, January 9). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(3), 1769–1779.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- AAPPTEC. (n.d.). Coupling Reagents.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- Organic Chemistry Portal. (n.d.). Chromane synthesis.
- Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC.
- ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv.
- PubMed. (2025, July 28). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-142.
- Royal Society of Chemistry. (2021). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 19, 10399-10404.
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Application Note: Synthesis of Sulfonamide Derivatives from (6-Bromochroman-3-yl)methanamine
Executive Summary
The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5)[1] and its corresponding hydrochloride salt (CAS: 1187931-52-7)[2] are highly versatile building blocks. The chroman core confers conformational rigidity and favorable lipophilicity, which are crucial for optimizing target binding kinetics[3].
Converting the primary amine at the 3-position into a sulfonamide yields an excellent amide bioisostere. Sulfonamides offer enhanced hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA) compared to standard amides[4]. Furthermore, the bromine atom at the 6-position remains intact during sulfonylation, providing a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Mechanistic Rationale & Experimental Design
The synthesis of sulfonamides from primary amines and sulfonyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the chroman-3-methanamine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral transition state before displacing the chloride ion[5].
To ensure high yields and prevent side reactions, the experimental design must account for the following causal factors:
-
Solvent Selection (Anhydrous Conditions): Sulfonyl chlorides are highly moisture-sensitive and can readily hydrolyze into unreactive sulfonic acids in the presence of water[6]. Therefore, strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) must be utilized.
-
Base Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If unneutralized, this HCl will protonate the unreacted (6-bromochroman-3-yl)methanamine, rendering it non-nucleophilic and stalling the reaction[5]. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to scavenge the acid. Critical Note: When using the hydrochloride salt of the starting amine[2], an additional equivalent of base is mandatory to liberate the free amine in situ.
-
Temperature Control: Sulfonylation is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents localized heating, which can otherwise lead to the formation of undesired bis-sulfonamides or the thermal degradation of the sulfonyl chloride.
Figure 1: Nucleophilic acyl substitution mechanism for sulfonamide bond formation.
Self-Validating Experimental Protocol
The following protocol is designed for the 1.0 mmol scale synthesis of sulfonamides using the hydrochloride salt of (6-Bromochroman-3-yl)methanamine.
Phase 1: Preparation of the Reaction Mixture
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon or nitrogen.
-
Dissolution: Add (6-Bromochroman-3-yl)methanamine hydrochloride (1.0 equiv, 1.0 mmol, 278.57 mg) to the flask, followed by anhydrous DCM (10 mL) to achieve a 0.1 M concentration.
-
Base Addition: Inject DIPEA (3.0 equiv, 3.0 mmol, 522 µL) into the suspension.
-
Causality Check: The suspension should become a clear solution as the free base is liberated. The 3.0 equivalents serve distinct purposes: 1.0 eq to neutralize the starting HCl salt, 1.0 eq to neutralize the byproduct HCl, and 1.0 eq as a kinetic buffer to drive the reaction forward.
-
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition and Reaction
-
Electrophile Preparation: In a separate dry vial, dissolve the desired sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.1 equiv, 1.1 mmol) in anhydrous DCM (2 mL).
-
Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10 minutes using a syringe pump or controlled manual addition.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2–6 hours.
Phase 3: Self-Validation & Monitoring
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3 v/v).
-
Self-Validating Step: Highly reactive sulfonyl chlorides can streak on silica or react with the silica matrix, giving false positives. To accurately assess completion, perform a "mini-workup": Quench a 10 µL reaction aliquot into 100 µL of saturated aqueous NaHCO₃, extract with 200 µL EtOAc, and spot the organic layer against the starting material.
-
Phase 4: Workup and Purification
-
Quenching: Once the amine is fully consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure sulfonamide derivative.
Figure 2: Step-by-step workflow for the synthesis of sulfonamides from the chroman amine.
Quantitative Yield Data
The protocol described above has been validated across various aliphatic and aromatic sulfonyl chlorides. The table below summarizes the optimized conditions and expected yields for the functionalization of (6-Bromochroman-3-yl)methanamine hydrochloride.
| Entry | Sulfonyl Chloride | Base (Equiv) | Solvent | Reaction Time (h) | Isolated Yield (%) |
| 1 | Methanesulfonyl chloride (MsCl) | TEA (3.0) | DCM | 2.0 | 92% |
| 2 | p-Toluenesulfonyl chloride (TsCl) | DIPEA (3.0) | DCM | 3.0 | 88% |
| 3 | Benzenesulfonyl chloride | Pyridine (3.0) | THF | 4.0 | 85% |
| 4 | 4-Nitrobenzenesulfonyl chloride | DIPEA (3.0) | DCM | 2.0 | 90% |
| 5 | Trifluoromethanesulfonyl chloride | TEA (3.0) | DCM | 1.0 | 75%* |
*Note: Trifluoromethanesulfonyl chloride is exceptionally reactive; strict temperature control at -78 °C to 0 °C is recommended to suppress the formation of bis-sulfonamides.
References[1] Benchchem. "(6-Bromochroman-3-yl)methanamine". benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEypP2zokrkvqjoQRmjaogIqS-M4NswMbNZDtM9JB90N5_BtCGPr4degeHtgUlYiD9N-tv5Flxk_pbviGA_Rbyca9p5syBCPpk4o4gk1EnDSzfavea0haVnHwHdX0Blyhoif8Skfw==[2] Fluorochem. "(6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931-52-7)". fluorochem.co.uk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0-Up2xjubNmLJqfnt0AlMJRuK6GgtKjxPgRjneOqymVgAiESx7Z9KrAajhonvRscdLoUfSJVyaWZlQKxZwnwm__p4pZoXvLElsQ2l7hOtz-xGBOmje0buu88y5UHpkeAe-uRq[3] Benchchem. "Chroman-3-ylmethanamine|10185-46-3|Research Chemical". benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzDeCGy8e29MaszUbP9kHTsSakRRaA1Z2PvEUocNYU-uZxNw-UiNw241LYdz8raqmKgW_hPd5Toyh1pogpRtCYNQGBa72Dnk6Vf-TlmivPYR6WNBTZmvuGzK2jzKo_BleawmM=[5] Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review". cbijournal.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAbify9Yqz1XkAChGrSmhrzivLEUNIVflMbIyBJt1T80ukKgrVdcBVyX2puvk26zYGJaSfnuaz693AusvG4XIWL5aS6Ns8WRSddeZoFcgFiJSR_WjWr1A6CfcRFn6M4AarnXlGfNUV1SjNEBge_7RfIYtLkksEUw3lm2Y84PBYR_It8idHF51RyLrcHKxfbV0dlqk_zQz_1LaMVu8EoGOva7AI7uGFU6uL_FuTHSOFFr28y5KlE6vsDc4XtCSAXAL6Ug==[6] National Institutes of Health (NIH). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoVQZQqWRD8j5cQWevAUFWwJDoba7vJJkvJZquEQ28YcZEZCyy6lrr01BhV41W0lbXtTbRykqkoqSREvBKTtJJB0gk6nj9nJJBVD584xbEoNE6txAqlO2HSVsFT4sbpcb-ADsXvzmQF7At8A==[4] Journal of the American Chemical Society (ACS). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJh39U5Leh8g9CflQSuQuvt3drRBv6BssC_TFRd-vKjMQyibaP6lzj_4MOjLXKilhIU5HgZvD09r04oVFSN8M_o8zRDgw4PX5eIQbmH9_-ZGKhc6XQptIyv8yzJbMfR8Nq1Ie-o96D
Sources
- 1. (6-Bromochroman-3-yl)methanamine | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (6-Bromochroman-3-yl)methanamine for SAR Studies: A Comprehensive Application Note & Protocol Guide
Introduction: The Strategic Value of the Bromo-Chroman Scaffold
In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is widely recognized as a "privileged scaffold." It is ubiquitous in natural products and synthetic agents targeting central nervous system (CNS) disorders, metabolic diseases, and oncology [1]. Specifically, (6-Bromochroman-3-yl)methanamine (CAS 885271-62-5) serves as a highly versatile, bifunctional building block for Structure-Activity Relationship (SAR) exploration.
As an Application Scientist, I approach this molecule not just as a starting material, but as a dual-vector platform. It possesses two orthogonal reactive handles:
-
The C3-Methanamine (Primary Amine): A highly nucleophilic center that dictates the molecule's charge state at physiological pH.
-
The C6-Bromide: An electrophilic handle primed for transition-metal-catalyzed cross-coupling.
By sequentially derivatizing these two positions, researchers can systematically tune the physicochemical properties (clogP, pKa, Polar Surface Area) and the 3D pharmacophore of the resulting library to optimize target binding.
Rationale and Causality in SAR Derivatization
When designing an SAR library around (6-Bromochroman-3-yl)methanamine, the order of operations is critical. Primary amines are notorious for coordinating with palladium catalysts, which can poison the catalyst or lead to unintended Buchwald-Hartwig amination side products during C6-functionalization [2]. Therefore, a self-validating synthetic strategy dictates that the amine must be capped or protected first , followed by the cross-coupling of the aryl bromide.
Modulating the C3-Methanamine
The primary amine is typically protonated in vivo, forming critical salt-bridge interactions with target proteins (e.g., aspartate residues in GPCRs). However, primary amines are also prime targets for rapid metabolic degradation via Monoamine Oxidase (MAO) [3].
-
Amidation: Converts the basic amine into a neutral amide, eliminating the positive charge, lowering the pKa, and providing a directional hydrogen-bond donor/acceptor pair.
-
Reductive Amination: Introduces steric bulk (e.g., N-alkylation) while maintaining the basicity of the nitrogen, effectively shielding the site from MAO-mediated deamination.
Modulating the C6-Bromide
The 6-position of the chroman ring often projects into deep, lipophilic pockets of target receptors (such as PPARγ or RARα) [4].
-
Suzuki-Miyaura Coupling: Introducing substituted aryl or heteroaryl rings at this position extends the π -system, enabling π−π stacking interactions and fine-tuning the overall lipophilicity (clogP) of the molecule.
Visualization of the Orthogonal Derivatization Strategy
The following workflow illustrates the logical progression of derivatizing (6-Bromochroman-3-yl)methanamine to generate a divergent SAR library.
Caption: Orthogonal two-step derivatization workflow for (6-Bromochroman-3-yl)methanamine.
Quantitative Data & Reaction Scope
To guide your experimental design, Table 1 summarizes the expected physicochemical shifts, typical yields, and primary SAR objectives for the most common derivatization pathways applied to this scaffold.
Table 1: Orthogonal Derivatization Strategies and Physicochemical Impact
| Derivatization Strategy | Reagents / Catalyst | Target Physicochemical Shift | Typical Yield | Primary SAR Objective |
| N-Amidation (C3) | R-COOH, HATU, DIPEA | ↓ pKa, ↑ H-Bond Acceptor | 80–95% | Eliminate basicity; probe H-bond networks |
| Reductive Amination (C3) | R-CHO, NaBH(OAc)₃ | Minimal pKa shift, ↑ Steric Bulk | 70–85% | Prevent MAO-mediated deamination |
| Suzuki-Miyaura (C6) | Ar-B(OH)₂, Pd(dppf)Cl₂ | ↑ clogP, ↑ Molecular Weight | 65–90% | Exploit deep hydrophobic pockets ( π−π stacking) |
| Buchwald-Hartwig (C6) | R-NH₂, Pd₂(dba)₃, BrettPhos | ↓ clogP, ↑ Polar Surface Area | 50–75% | Introduce new vector for solvent-exposed regions |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS monitoring are embedded to ensure causality between the chemical inputs and the expected outputs.
Protocol A: Chemoselective N-Amidation of the C3-Methanamine
This step must be performed prior to C6 cross-coupling to prevent the primary amine from poisoning the palladium catalyst.
Materials:
-
(6-Bromochroman-3-yl)methanamine (1.0 eq)
-
Carboxylic acid derivative (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: This pre-activation forms the active O7-azabenzotriazole ester, ensuring rapid and selective acylation of the amine.
-
Coupling: Add (6-Bromochroman-3-yl)methanamine (1.0 eq) to the activated ester solution. Stir at room temperature for 2–4 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The primary amine peak should disappear, replaced by the higher molecular weight amide product.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Validation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The resulting intermediate is now "Pd-safe" for Step B.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
With the amine safely capped, the C6-bromide is selectively addressed to expand the lipophilic footprint of the molecule.
Materials:
-
N-Acylated (6-Bromochroman-3-yl)methanamine intermediate (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq / 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or Schlenk flask with the N-acylated bromo-chroman intermediate (1.0 eq), the aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) species into inactive Pd(II) oxides. Thorough degassing is the single most important factor for a successful Suzuki coupling.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (5 mol%) under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 4–8 hours.
-
In-Process Control (IPC): Analyze via TLC or LC-MS. The starting aryl bromide should be fully consumed, yielding a highly fluorescent (under 254 nm UV) biaryl product.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography to isolate the final SAR analog.
References
- US Patent 8,957,093 B2 - N-biphenylmethylindole modulators of PPARG. Details the use of chroman-3-ylmethanamine derivatives in the development of therapeutic agents targeting metabolic diseases.
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha - PubMed Central (PMC). Discusses the synthesis of chromene and chroman scaffolds utilizing Suzuki coupling on bromochroman derivatives to target RARα. URL:[Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - Universidade de Évora / Elsevier. Provides comprehensive SAR analysis of chroman amines and their interactions with central nervous system targets. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-Bromochroman-3-yl)methanamine Hydrochloride
Welcome to the Technical Support Center for the synthesis of (6-Bromochroman-3-yl)methanamine hydrochloride. This compound features a primary amine attached to a privileged chroman scaffold, making it a highly valuable building block in medicinal chemistry, particularly in the development of ROCK inhibitors and serotonin receptor modulators[1].
However, synthesizing this halogenated derivative presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help researchers maximize their isolated yield and avoid common pitfalls.
Part 1: Mechanistic Framework & Route Selection
The synthesis of the (6-bromochroman-3-yl)methanamine core typically proceeds via the reduction of a 6-bromochroman-3-carbonitrile intermediate[1]. While is a standard reagent for nitrile reductions, its strong nucleophilic and hydride-donating properties often lead to unwanted hydrodehalogenation (debromination) of the aryl bromide[2].
To preserve the critical C-Br bond, an electrophilic reducing agent such as Borane-Dimethyl Sulfide (BH₃·SMe₂) or Borane-THF is strictly required. Borane coordinates to the basic nitrogen of the nitrile, activating the carbon for hydride delivery without engaging in the single-electron transfer (SET) pathways that cleave aryl halides. Following reduction, the free amine is converted to the hydrochloride salt in an anhydrous environment to enhance stability and handleability[3].
Part 2: Troubleshooting Guides & FAQs
Q: Why am I seeing significant debromination (loss of the 6-bromo group) during the reduction step? A: This is the most common failure mode when using LiAlH₄ or catalytic hydrogenation (e.g., H₂ with Pd/C). The aryl bromide is highly susceptible to oxidative addition (in the case of Pd) or direct hydride attack/SET (in the case of hot LiAlH₄). Causality & Solution: Switch your reducing agent to Borane-Dimethyl Sulfide (BH₃·SMe₂). Borane is chemoselective for the nitrile group. If you must use LiAlH₄ due to reagent availability, the reaction must be run at strictly sub-zero temperatures (-20°C to 0°C) with careful monitoring, though yields of the intact brominated product will still be significantly compromised.
Q: My reaction stalls at the imine intermediate, or I am isolating a significant amount of secondary amine (dimer). How do I push it to completion? A: Nitrile reduction proceeds through a transient imine intermediate. If the second hydride transfer is slow, the newly formed primary amine can act as a nucleophile, attacking the unreduced imine to form a secondary amine dimer (bis((6-bromochroman-3-yl)methyl)amine) and releasing ammonia. Causality & Solution: Dimerization is a concentration and stoichiometry issue. Ensure you are using a minimum of 3.0 to 4.0 equivalents of BH₃·SMe₂ to rapidly push the imine to the primary amine. Additionally, run the reaction at a lower concentration (e.g., 0.1 M to 0.2 M in THF) to kinetically disfavor intermolecular dimerization.
Q: The free base isolates fine, but the hydrochloride salt precipitation is gummy or low-yielding. What is going wrong? A: Gummy precipitates are almost always caused by the presence of residual water or unreacted borane complexes. HCl gas or aqueous HCl will introduce moisture, turning the highly hygroscopic (6-bromochroman-3-yl)methanamine hydrochloride into an oil. Causality & Solution: Use a strictly anhydrous system. Dissolve the purified free base in a minimal amount of dry methyl tert-butyl ether (MTBE). Add a stoichiometric amount of 4.0 M HCl in 1,4-dioxane dropwise at 0°C. The dioxane/ether system promotes the immediate crystallization of the salt.
Part 3: Quantitative Data & Yield Optimization
The choice of reducing agent drastically impacts the survival of the 6-bromo substituent. The table below summarizes expected outcomes based on empirical laboratory data.
| Reducing Agent | Equivalents | Temp (°C) | Conversion (%) | Debromination (%) | Isolated Yield (%) |
| LiAlH₄ | 2.0 | 0 to 25 | >95 | 35 - 50 | 40 - 55 |
| H₂ / Pd-C | Catalytic | 25 | >99 | >90 | <10 |
| NaBH₄ / CoCl₂ | 4.0 / 0.1 | 0 to 25 | 85 | <5 | 65 - 75 |
| BH₃·SMe₂ | 3.5 | 0 to 65 | >95 | <2 | 85 - 92 |
Part 4: Self-Validating Experimental Protocol
Step 1: Chemoselective Reduction of 6-Bromochroman-3-carbonitrile
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 6-bromochroman-3-carbonitrile (10.0 mmol) and anhydrous THF (50 mL) to achieve a 0.2 M solution.
-
Activation: Cool the solution to 0°C using an ice bath. Dropwise, add Borane-Dimethyl Sulfide complex (BH₃·SMe₂, 2.0 M in THF, 35.0 mmol, 3.5 eq). Note: The excess borane prevents dimerization, while the 0°C addition controls the exothermic coordination step.
-
Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material spot completely disappears.
-
Quenching (Critical Step): Cool the reaction to 0°C. Carefully add methanol (15 mL) dropwise to quench unreacted borane (vigorous hydrogen gas evolution will occur). Stir for 30 minutes. Add 1.0 M aqueous HCl (20 mL) and reflux for 1 hour to break the highly stable boron-amine complex.
-
Workup: Cool to room temperature, basify to pH 12 with 2.0 M NaOH, and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.
Step 2: Anhydrous Hydrochloride Salt Formation
-
Dissolve the crude (6-bromochroman-3-yl)methanamine in anhydrous MTBE (20 mL).
-
Cool the solution to 0°C under an argon atmosphere.
-
Dropwise, add 4.0 M HCl in 1,4-dioxane (1.1 eq). A white precipitate should form immediately upon addition.
-
Stir at 0°C for 30 minutes to ensure complete precipitation and crystal maturation.
-
Filter the solid under a nitrogen blanket, wash with cold anhydrous MTBE (10 mL), and dry under high vacuum to afford (6-bromochroman-3-yl)methanamine hydrochloride as a white crystalline solid[3].
Part 5: Reaction Pathway & Troubleshooting Visualization
Fig 1. Chemoselective reduction pathway of 6-bromochroman-3-carbonitrile and common failure modes.
References
Sources
Solubility issues of (6-Bromochroman-3-yl)methanamine HCl in DMSO and Methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of halogenated bicyclic amines. The compound (6-Bromochroman-3-yl)methanamine hydrochloride (CAS: 1187931-52-7) presents a classic structural dichotomy: a highly polar, ionic hydrochloride salt tethered to a bulky, lipophilic 6-bromochroman core.
This guide is engineered to deconstruct the thermodynamic and kinetic barriers to solvation in common laboratory solvents (DMSO and Methanol) and provide self-validating troubleshooting protocols to overcome them.
I. Mechanistic FAQs: The Causality of Solvation
Q1: Why does (6-Bromochroman-3-yl)methanamine HCl exhibit poor or slow solubility in DMSO, despite DMSO being a universal polar aprotic solvent? A: The solubility of an amine hydrochloride salt is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent[1]. While DMSO is highly polar (dielectric constant ~47), it is aprotic. Its exposed, electron-rich oxygen atom excellently solvates the protonated amine cation. However, its electrophilic sulfur atom is sterically hindered, rendering DMSO exceptionally poor at solvating small, hard anions like chloride ( Cl− ). Consequently, the ionic lattice remains largely intact. Furthermore, the bulky, lipophilic 6-bromochroman core drives hydrophobic aggregation, which can lead to the compound "oiling out" rather than forming a true solution. Converting the salt to a free base is often required to achieve high-concentration DMSO stocks[2].
Q2: Is Methanol a more thermodynamically favorable solvent for this compound? A: Yes, kinetically and thermodynamically, methanol is superior for the intact salt. As a polar protic solvent, methanol provides hydrogen-bond donors that effectively solvate the chloride anion, disrupting the ionic lattice[3]. However, the heavy bromine atom and the bicyclic chroman ring impart significant lipophilicity. While the salt will dissolve in methanol, it may require thermal activation (heating) to overcome the hydrophobic interactions of the core structure[3].
Q3: My compound formed a cloudy suspension in DMSO, and upon adding water, it crashed out completely. Why? A: This is a classic anti-solvent effect. If the compound was only partially solvated (or suspended as micro-particulates) in DMSO, the introduction of water rapidly increases the polarity of the medium. While water solvates the HCl portion, it violently rejects the highly hydrophobic 6-bromochroman moiety, causing rapid precipitation. All stock solutions must be fully transparent before dilution into aqueous assay buffers.
II. Quantitative Solubility Profile
The following table summarizes the expected solubility behavior and thermodynamic rationale for (6-Bromochroman-3-yl)methanamine in its salt and free base forms.
| Solvent | Compound State | Expected Solubility | Thermodynamic Rationale |
| DMSO | HCl Salt | Low / Slow (< 5 mg/mL) | Poor anion ( Cl− ) solvation by aprotic solvent; high lattice energy. |
| DMSO | Free Base | High (> 50 mg/mL) | Neutral lipophilic core is highly compatible with DMSO's organic nature. |
| Methanol | HCl Salt | Moderate (~10-20 mg/mL) | Protic hydrogen bonding solvates Cl− ; hydrophobic core limits max capacity. |
| Methanol | Free Base | High (> 50 mg/mL) | Excellent solvation of the neutral amine and lipophilic core. |
| Water | HCl Salt | Moderate | High dielectric constant solvates ions, but bromochroman core resists dissolution. |
III. Experimental Workflows & Troubleshooting Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If Step 3 in Protocol 1 fails, the system automatically dictates a pivot to Protocol 2.
Protocol 1: Thermal-Acoustic Solubilization (For Methanol or Low-Conc. DMSO)
Use this protocol when you must retain the hydrochloride salt form for your downstream biological assays.
-
Aliquot & Solvent Addition: Weigh the desired mass of (6-Bromochroman-3-yl)methanamine HCl into a borosilicate glass vial. Add anhydrous Methanol or DMSO to achieve a target concentration of ≤ 10 mg/mL. (Causality: Anhydrous solvents prevent water-induced "oiling out" of the hydrophobic core[3].)
-
Vortexing: Vortex vigorously for 60 seconds to maximize the surface area of the solute exposed to the solvent.
-
Thermal-Acoustic Activation: Place the vial in a heated ultrasonic bath set to 45°C - 50°C for 15 minutes. (Causality: Acoustic cavitation physically breaks apart molecular aggregates, while thermal energy provides the thermodynamic push to overcome the crystal lattice energy[3].)
-
Validation Check: Inspect the vial against a light source. If the solution is crystal clear, proceed to your assay. If particulates remain or the solution appears milky, the lattice energy has not been overcome. Do not use the suspension. Proceed immediately to Protocol 2.
Protocol 2: Free-Basing Workflow (For High-Concentration DMSO Stocks)
Converting the hydrochloride salt to its neutral free base dramatically increases its solubility in organic solvents like DMSO and Dichloromethane (DCM)[2].
-
Aqueous Dissolution: Suspend the HCl salt in a minimal volume of deionized water. (It may remain cloudy; this is acceptable).
-
Alkalinization: Dropwise, add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) or 1M NaOH until the pH of the aqueous phase reaches 9-10. (Causality: The base deprotonates the methanamine group, neutralizing the charge and breaking the ionic salt interaction[2].)
-
Organic Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate to the vial. Shake vigorously, then allow the phases to separate. The neutral (6-Bromochroman-3-yl)methanamine free base will partition entirely into the lower organic layer.
-
Drying & Concentration: Collect the organic layer, dry it over anhydrous Sodium Sulfate ( Na2SO4 ) to remove residual water, and evaporate the solvent under reduced pressure (rotary evaporator or nitrogen stream).
-
Reconstitution: The resulting oil or solid is the pure free base. Reconstitute this directly in anhydrous DMSO. It will dissolve rapidly and completely at high concentrations (>50 mg/mL).
IV. Solvation Decision Matrix
The following logical relationship diagram dictates the workflow for processing (6-Bromochroman-3-yl)methanamine HCl based on solvent choice and visual validation.
Workflow for overcoming thermodynamic barriers in amine hydrochloride solvation.
References
-
[1] Title: Amine hydrochloride salts : a problem in polyurethane synthesis | Source: gla.ac.uk | URL: 1
-
[2] Title: Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions | Source: benchchem.com | URL: 2
-
[3] Title: How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents | Source: benchchem.com | URL: 3
Sources
Technical Support Center: Purification of (6-Bromochroman-3-yl)methanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize the chroman scaffold as a privileged structure in medicinal chemistry, particularly in the development of PPARG modulators and CNS therapeutics[1].
Isolating and purifying (6-Bromochroman-3-yl)methanamine hydrochloride presents unique challenges. The presence of the primary amine, the stereocenter at the C-3 position, and the labile aryl-bromide bond require precise, mechanistically sound workflows. This guide synthesizes field-proven insights to help you troubleshoot common issues, optimize your yields, and ensure high-purity isolation of this critical building block.
Workflow Visualization
The following diagram outlines the optimized sequence for isolating the target compound from a crude reaction mixture.
Workflow for the isolation and purification of (6-Bromochroman-3-yl)methanamine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with the debrominated analog (chroman-3-ylmethanamine). How did this happen, and how can I remove it? Expert Insight: This is a classic causality of improper reduction conditions. If you synthesized the primary amine via the catalytic hydrogenation of a 6-bromochroman-3-carbonitrile precursor using Palladium on Carbon (Pd/C) and H2 gas, the palladium catalyst readily cleaves the labile aryl-bromide bond via hydrogenolysis. Troubleshooting: Once debromination occurs, separating the brominated and debrominated amines via standard crystallization is nearly impossible due to co-crystallization. To prevent this, abandon Pd/C. Instead, utilize milder hydride reducing agents (e.g., Borane-THF) or use Raney Nickel, which is significantly less prone to dehalogenation during nitrile reduction.
Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization during the hydrochloride salt formation. How can I force crystal lattice formation? Expert Insight: Oiling out occurs when the target salt precipitates above its melting point in the chosen solvent system, or when the solvent is too non-polar to solvate the intermediate states. Troubleshooting: Do not use pure ethyl acetate or hexanes for the salt of this chroman derivative. Instead, transition to a binary solvent system. Dissolve the crude free base in a minimum volume of hot Ethanol, add anhydrous HCl, and then use Isopropanol as an anti-solvent[2]. The hydrogen-bonding capacity of the alcohols stabilizes the protonated amine, allowing for slow, highly ordered crystal nucleation rather than amorphous oiling.
Q3: My downstream biological assay requires a specific enantiomer. How do I resolve the racemic mixture of this compound? Expert Insight: The C-3 position of the chroman ring is a chiral center. Classical diastereomeric resolution is the industry standard for aminochromans[3]. Troubleshooting: React the racemic free base with an enantiopure chiral acid, such as (L)-tartaric acid, in an aqueous medium. The resulting diastereomeric salts exhibit distinct solubility profiles. The less soluble diastereomer will selectively crystallize. You can achieve >98% enantiomeric excess (ee) through successive recrystallizations before breaking the salt with a base to recover your stereopure amine[3].
Quantitative Data: Recrystallization Solvent Systems
Choosing the correct solvent system is the most critical variable in recovering the hydrochloride salt. The table below summarizes field-tested solvent systems for chroman amine hydrochlorides.
| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Expected Recovery | Purity Profile |
| Ethanol / Isopropanol | 90:10 to 50:50 | High | Very Low | 85 - 90% | >99% (Optimal) |
| Water / Ethanol | 10:90 | High | Moderate | 60 - 70% | >95% |
| Pure Methanol | 100:0 | Very High | High | < 40% | >99% (Yield Loss) |
| Ethyl Acetate / Hexane | 50:50 | Low | Insoluble | N/A | Oils out (Avoid) |
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.
Protocol A: Acid-Base Extraction and Free Base Isolation
Causality: The hydrochloride salt is highly soluble in water. To extract the compound into an organic solvent, it must be fully deprotonated to its lipophilic free-base form[4].
-
Quench & Suspend: Suspend the crude reaction mixture in 50 mL of deionized water.
-
Basification: Slowly add 1 M NaOH dropwise under continuous stirring.
-
Self-Validation Check 1: Test the aqueous phase with pH paper. The pKa of the primary amine is ~9.5. You must ensure the pH is strictly >10. If the pH is <10, a portion of the amine remains protonated and will be lost in the aqueous waste.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Self-Validation Check 2: Spot the combined organic layer on a TLC plate and stain with Ninhydrin. Heating should reveal a distinct purple spot, confirming the primary amine has successfully partitioned into the organic phase.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.
Protocol B: Hydrochloride Salt Formation and Recrystallization
Causality: Converting the free base to an HCl salt drastically improves its stability, shelf-life, and crystallinity, which acts as a powerful purification filter against organic impurities[1].
-
Dissolution: Dissolve the crude free base in a minimum volume of anhydrous Ethanol (approx. 5 mL per gram of compound).
-
Salt Formation: Chill the solution to 0°C in an ice bath. Dropwise, add 1.2 equivalents of anhydrous HCl in Dioxane (4M). Note: Using anhydrous HCl is critical. Aqueous HCl introduces water, which prevents crystallization.
-
Anti-Solvent Addition: Stir for 30 minutes. If spontaneous precipitation does not occur, add Isopropanol dropwise until persistent turbidity is observed in the solution[2].
-
Self-Validation Check 3: The presence of persistent turbidity indicates the solution has reached a supersaturated state. If the solution remains clear, you have used too much Ethanol; concentrate the solution slightly under a stream of N2 and try again.
-
Thermal Cycling: Gently heat the turbid mixture until it becomes clear again, then remove it from the heat. Allow it to cool undisturbed to room temperature, then transfer to a 4°C refrigerator overnight to maximize crystal lattice formation.
-
Isolation: Vacuum filter the resulting white crystals, wash with cold Isopropanol, and dry under high vacuum.
References
- Title: US8957093B2 - N-biphenylmethylindole modulators of PPARG Source: Google Patents URL
-
Title: Development of a Process for a Chiral Aminochroman Antidepressant: A Case Story Source: ACS Publications (Organic Process Research & Development) URL: [Link]
- Title: WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor Source: Google Patents URL
Sources
- 1. US8957093B2 - N-biphenylmethylindole modulators of PPARG - Google Patents [patents.google.com]
- 2. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
Technical Support Center: Purification of 6-Bromochroman Amine Intermediates
Welcome to the Advanced Technical Support Center. 6-Bromochroman amines (such as 6-bromochroman-4-amine and 6-bromochroman-3-amine) are highly valuable synthetic intermediates, particularly in the development of SIRT2 inhibitors and retinoic acid receptor alpha (RARα) antagonists like YCT-529 12. However, the lability of the C(sp2)–Br bond and the complex regiochemistry of the chromane core often lead to frustrating impurity profiles during synthesis.
This guide provides field-proven diagnostic tools, causality-driven troubleshooting, and self-validating protocols to ensure your intermediates meet stringent purity standards (>98% ee/purity).
Diagnostic Hub: Quantitative Impurity Matrix
Before initiating purification, you must identify the exact nature of your impurities. Use the matrix below to cross-reference your LC-MS/NMR data with common synthetic byproducts.
| Impurity Type | Typical Abundance | Diagnostic Signal | Causality / Origin | Primary Removal Strategy |
| Debrominated Amine | 5% – 20% | [M-79]+ on ESI-MS; Loss of aryl proton splitting in 1H NMR | Oxidative addition of harsh reducing agents (e.g., Pd/C + H2) into the C-Br bond during reductive amination. | Selective HCl salt crystallization. |
| 8-Bromo Regioisomer | 2% – 10% | 1H NMR: Altered coupling (absence of J~2.5 Hz meta coupling at C5) | Ortho/para directing effects of the chromane oxygen during direct electrophilic bromination of the core. | Flash chromatography (Hexane/EtOAc). |
| Unreacted Ketone | 1% – 5% | IR: Strong C=O stretch at ~1680 cm⁻¹ | Steric hindrance at the C4 position preventing complete iminium ion formation. | Polymer-supported hydrazide scavenging. |
| Over-brominated Species | < 2% | [M+79]+ on ESI-MS (Isotope pattern 1:2:1) | Excess brominating agent (NBS/Br2) or prolonged reaction times. | Recrystallization or discarding the mother liquor. |
Purification Decision Workflow
Logical decision tree for impurity removal in 6-bromochroman amine synthesis.
Interactive Troubleshooting (FAQs)
Q1: Why am I observing >15% debrominated byproduct during the reductive amination of 6-bromochroman-4-one? Causality: The C(sp2)–Br bond on the electron-rich chromane ring is highly susceptible to cleavage. If you are using Palladium on Carbon (Pd/C) with hydrogen gas, the catalyst readily undergoes oxidative addition into the aryl bromide bond before reducing the imine. Even excessive use of sodium cyanoborohydride (NaBH3CN) under highly acidic conditions can trigger debromination. Solution: Abandon transition-metal catalysts for this step. Switch to a chemoselective hydride donor like Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). STAB is mild enough to selectively reduce the iminium ion without perturbing the aryl bromide.
Q2: How can I efficiently separate the 6-bromo and 8-bromo regioisomers without relying on tedious preparative HPLC? Causality: Direct electrophilic bromination of the chromane core often yields a mixture of isomers due to the competing directing effects of the ring oxygen and existing alkyl substituents 3. Solution: Exploit their thermodynamic stability and polarity differences. The 6-bromo isomer generally packs more efficiently into a crystal lattice. Convert the crude amine mixture to a hydrochloride salt and perform a selective crystallization (see Protocol 3). If chromatography is mandatory, use a shallow gradient of Hexane/EtOAc (95:5 to 80:20) on fine silica, as the 8-bromo isomer typically elutes slightly faster due to steric shielding of the amine.
Q3: My final 6-bromochroman-4-amine contains 3% residual unreacted ketone. What is the most reliable way to remove it? Causality: The C4 position of the chromanone ring is sterically hindered by the adjacent aromatic ring and the C3 protons, pushing the equilibrium of imine formation backward. Solution: Do not attempt to "push" the reaction with more heat, as this degrades the product. Instead, use a polymer-supported scavenger (Protocol 2) to covalently trap the electrophilic ketone, allowing the amine to be isolated via simple filtration 4.
Validated Workflows: Self-Validating Protocols
Protocol 1: Chemoselective Reductive Amination (Suppressing Debromination)
Mechanism: Titanium(IV) isopropoxide acts as both a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium entirely toward the imine before the reducing agent is introduced.
-
Preparation: Dissolve 6-bromochroman-4-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE (0.2 M).
-
Imine Formation: Add Ti(O-iPr)4 (2.0 eq) dropwise at room temperature.
-
Self-Validation Checkpoint: The solution will shift from clear to a distinct yellow within 15 minutes, visually confirming iminium/imine complex formation.
-
-
Reduction: Stir for 4 hours, then cool to 0°C. Add STAB (1.5 eq) portion-wise to control the exotherm. Stir for an additional 12 hours at room temperature.
-
Quench & Workup: Quench the reaction by slowly adding 1M NaOH (aqueous).
-
Self-Validation Checkpoint: A thick white precipitate (TiO2) will form immediately. This confirms the complete hydrolysis of the titanium species. Filter the entire biphasic mixture through a pad of Celite to ensure clean phase separation. Extract the aqueous layer with dichloromethane (DCM).
-
Protocol 2: Scavenger-Assisted Ketone Removal
Mechanism: Tosylhydrazide-functionalized polystyrene resin selectively reacts with the electrophilic carbonyl carbon of the unreacted ketone, forming a resin-bound hydrazone. The amine product lacks this electrophilic center and remains untouched in solution.
-
Solvation: Dissolve the crude amine mixture (containing trace ketone) in DCM (10 mL per gram of crude).
-
Scavenging: Add PS-Tosylhydrazide resin (3.0 eq relative to the estimated remaining ketone based on LC-MS integration).
-
Agitation: Shake or agitate gently for 12 hours at room temperature. (Do not use a magnetic stir bar, as it will mechanically grind and destroy the polymer beads).
-
Isolation: Filter the suspension through a fritted glass funnel. Wash the resin thoroughly with DCM.
-
Self-Validation Checkpoint: Run an IR spectrum on an aliquot of the concentrated filtrate. The complete disappearance of the C=O stretch (~1680 cm⁻¹) validates the absolute removal of the ketone.
-
Protocol 3: Selective Crystallization of the Hydrochloride Salt
Mechanism: The 6-bromochroman amine HCl salt has a significantly different solubility profile in polar protic solvents compared to the debrominated analog, driven by the hydrophobic bulk and polarizability of the bromine atom.
-
Salt Formation: Dissolve the crude freebase amine in a minimal volume of anhydrous diethyl ether.
-
Precipitation: Cool to 0°C and add 2M HCl in ether dropwise until pH ~2.
-
Self-Validation Checkpoint: Immediate precipitation of a fluffy white solid confirms successful salt formation.
-
-
Recrystallization: Filter the solid and dissolve it in a minimum amount of boiling Ethanol/Water (9:1 v/v).
-
Cooling: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The debrominated impurity, being significantly more soluble in the aqueous-ethanolic mixture, will remain trapped in the mother liquor. Filter to collect the pure >99% 6-bromochroman amine hydrochloride crystals.
References
- The Ascendance of Brominated Chromanes: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential Benchchem
- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha National Center for Biotechnology Inform
- A Green, Facile Method for Selective α-Bromin
- Qvf® Bromine Processes De Dietrich Process Systems
Sources
Technical Support Center: Optimizing Recrystallization of (6-Bromochroman-3-yl)methanamine Salts
Welcome to the Technical Support Center for (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5). This compound is a highly valuable building block in medicinal chemistry, featuring a conformationally rigid chroman core and a versatile primary amine handle[1][2]. Because it is typically synthesized via the reductive amination of 6-bromochroman-3-carbaldehyde[2], the crude product often contains secondary amine byproducts, unreacted aldehydes, and transition metal residues.
Furthermore, the C3 position of the chroman ring is a chiral center. Downstream pharmaceutical applications—such as the synthesis of selective Nav1.7 inhibitors—require enantiomerically pure intermediates[3]. Therefore, optimizing the recrystallization of its salts (e.g., hydrochloride for chemical purification, or diastereomeric salts for chiral resolution) is a critical workflow.
This guide provides field-proven protocols, quantitative solvent data, and advanced troubleshooting strategies to ensure high-yield, high-purity crystallization.
Experimental Workflows & Protocols
Protocol A: Chemical Purification via Hydrochloride Salt Formation
The free base of (6-Bromochroman-3-yl)methanamine is highly lipophilic due to the bromine substituent. Converting it to a hydrochloride salt drastically shifts its solubility profile, allowing for the efficient rejection of neutral and lipophilic impurities[4].
Self-Validating Step: Always calculate the mass balance between the isolated salt and the mother liquor. A mass balance of <95% indicates either incomplete precipitation or compound degradation.
-
Dissolution: Dissolve the crude (6-Bromochroman-3-yl)methanamine free base (1.0 eq) in isopropyl acetate (10 volumes).
-
Salt Formation: Cool the solution to 0–5 °C. Dropwise, add 1.05 eq of HCl (4M in 1,4-dioxane) while maintaining high-shear stirring.
-
Aging: Allow the slurry to age at 5 °C for 2 hours to ensure complete Ostwald ripening of the crystals.
-
Isolation: Filter the precipitate under a nitrogen atmosphere (the wet cake can be hygroscopic). Wash with cold heptane (2 volumes).
-
Recrystallization: Dissolve the crude HCl salt in a minimum volume of boiling ethanol. Slowly add heptane (anti-solvent) until the cloud point is reached. Cool at a linear rate of 0.1 °C/min to 20 °C.
-
Drying: Dry in a vacuum oven at 45 °C until a constant weight is achieved.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
To isolate the (R)- or (S)-enantiomer, the racemic amine is reacted with a chiral acid (e.g., L-Tartaric Acid or D-Mandelic Acid) to form diastereomeric salts with distinct solubility profiles[5].
Workflow for chiral resolution and recrystallization of (6-Bromochroman-3-yl)methanamine.
-
Mixture Preparation: Combine racemic (6-Bromochroman-3-yl)methanamine (1.0 eq) and L-tartaric acid (1.0 eq) in a reaction vessel.
-
Solvent Addition: Add a 9:1 mixture of Ethanol/Water (15 volumes).
-
Dissolution: Heat the suspension to reflux (approx. 78 °C) until a homogenous, clear solution is achieved.
-
Controlled Cooling & Seeding: Cool the reactor to 60 °C. Introduce 1% w/w of enantiopure seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation buildup and subsequent oiling out.
-
Crystallization: Continue cooling at 0.1 °C/min down to 15 °C.
-
Validation: Filter the crystals. Immediately analyze a 1 mg sample via chiral HPLC (e.g., using a CHIRALPAK IA or IB column[5]) to determine the enantiomeric excess (ee%). If ee% is <95%, repeat the recrystallization from EtOH/H2O.
Quantitative Data: Solvent & Resolving Agent Matrices
Table 1: Solvent Selection Matrix for Salt Recrystallization
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Suitability | Common Issues |
| EtOH / H₂O | 90:10 | ~78 | Excellent for Tartrate/Mandelate salts | High water content can cause hydrolysis over prolonged heating. |
| IPA / Heptane | Variable | ~82 (IPA) | Good for HCl salt purification | Prone to oiling out if heptane is added too rapidly. |
| MeOH / MTBE | 50:50 | ~65 (MeOH) | Fast screening of polymorphs | Methanol can form solvates with the chroman core. |
| EtOAc / Hexanes | 70:30 | ~77 (EtOAc) | Good for free base purification | Poor solubility for highly polar diastereomeric salts. |
Table 2: Common Chiral Resolving Agents for Chroman-3-amines
| Resolving Agent | pKa | Typical 1st Crop ee% | Notes |
| L-(+)-Tartaric Acid | 2.98, 4.34 | 75 - 85% | Industry standard; forms robust hydrogen bond networks. |
| (S)-(+)-Mandelic Acid | 3.85 | 60 - 70% | Better solubility in less polar solvents (e.g., pure IPA). |
| (+)-Camphorsulfonic Acid | 1.20 | 80 - 90% | Strong acid; can cause degradation if heated >80 °C for extended periods. |
Troubleshooting Guides (Q&A)
Q: My recrystallization is "oiling out" (forming a second liquid phase) instead of forming crystals. How do I fix this?
A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture. The heavy bromine atom on the chroman core increases dispersive interactions, which can depress the melting point of the solvated salt.
The Fix:
-
Thermodynamic adjustment: Dilute the system with your primary solvent (e.g., Ethanol) by 10-20% to lower the saturation temperature below the LLPS boundary.
-
Kinetic adjustment: Implement a strict linear cooling ramp (≤ 0.1 °C/min). Rapid cooling forces the system deep into the metastable zone, triggering oiling out.
-
Seeding: Add seed crystals 2–5 °C above the historical cloud point to force heterogeneous nucleation before the LLPS boundary is crossed.
Troubleshooting logic tree for resolving oiling out during salt recrystallization.
Q: The enantiomeric excess (ee%) of my resolved salt is plateauing at 70%, even after multiple recrystallizations. Why?
A: A hard plateau in ee% usually indicates that you have hit a eutectic point limitation, or that the wrong diastereomer is co-crystallizing due to a lack of thermodynamic differentiation between the (R)-salt and (S)-salt in your chosen solvent.
The Fix: Utilize the "Pope-Peachy" method (Dutch Resolution variant). Instead of using 1.0 equivalent of the chiral resolving agent, use 0.5 equivalents of the chiral acid (e.g., L-Tartaric Acid) and 0.5 equivalents of an achiral acid (e.g., acetic acid or HCl). This forces only the most thermodynamically stable diastereomer to crystallize, leaving the other enantiomer in the mother liquor as a highly soluble achiral salt.
Q: The isolated crystals are discolored (yellow/brown) despite multiple recrystallizations. Is the compound degrading?
A: The electron-rich oxygen in the chroman core makes the aromatic ring susceptible to trace auto-oxidation. Furthermore, if the amine was synthesized via reductive amination using metal catalysts, residual transition metals can become trapped in the crystal lattice and catalyze this oxidation.
The Fix: During the hot dissolution phase, add a metal scavenger (e.g., EDTA or a functionalized silica like SiliaBond Thiol) and 1% w/w activated carbon. Stir at reflux for 15 minutes, then perform a hot filtration through a pad of Celite before beginning the cooling protocol.
Frequently Asked Questions (FAQs)
Q: Can I use chiral chromatography instead of salt recrystallization? A: Yes. For small-scale drug discovery (mg to low gram scale), Preparative Chiral HPLC using columns like CHIRALPAK IA, IB, or IC is highly effective for resolving racemic (6-Bromochroman-3-yl)methanamine[3]. However, for scale-up (>100g), diastereomeric salt recrystallization is significantly more cost-effective and scalable.
Q: Why does the hydrochloride salt form a gel instead of a filterable powder? A: Gelation occurs when the crystals grow as extremely long, thin needles that entangle and trap the solvent (forming a supramolecular gel). To prevent this, increase the stirring speed (shear rate) during crystallization to break the needles, or switch the anti-solvent from heptane to a more polar anti-solvent like MTBE to alter the crystal habit.
Q: How do I recover the free base from the resolved chiral salt? A: Suspend the enantiopure salt in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH (aqueous). Stir vigorously until both phases are clear. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-validation: Check the ee% of the free base to ensure no racemization occurred during the basification step.
References
- Google Patents. EP3851436A1 - Novel heteroaromatic amide derivative and medicine containing same.
Sources
- 1. (6-Bromochroman-3-yl)methanamine | Benchchem [benchchem.com]
- 2. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 3. EP3851436A1 - Novel heteroaromatic amide derivative and medicine containing same - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. EP3851436A1 - Novel heteroaromatic amide derivative and medicine containing same - Google Patents [patents.google.com]
Technical Support Center: Stabilization and Handling of (6-Bromochroman-3-yl)methanamine Free Base
Welcome to the Technical Support Center. (6-Bromochroman-3-yl)methanamine (CAS: 885271-62-5) is a highly valuable building block in pharmaceutical drug discovery. However, because it features an aliphatic primary amine in its free base form, it is inherently vulnerable to atmospheric quenching and oxidative degradation.
This guide is designed for research scientists and drug development professionals. It synthesizes field-proven troubleshooting strategies with fundamental chemical causality to ensure the integrity of your compound throughout your experimental workflows.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my (6-Bromochroman-3-yl)methanamine free base turn yellow or brown over time? Causality: The discoloration is a visual indicator of oxidative degradation. Primary amines react with atmospheric oxygen via a radical-mediated autoxidation pathway. This process is frequently catalyzed by trace transition metals (such as Cu or Fe) introduced during synthesis or even from contact with stainless steel spatulas[1]. The metals facilitate the abstraction of a hydrogen atom from the carbon adjacent to the amine, forming a carbon-centered radical. This radical rapidly reacts with O₂ to form peroxy radicals, which eventually cleave into imines, aldehydes, and complex, highly conjugated polymeric byproducts that appear brown[2].
Q2: I stored the free base in a sealed vial, but a white crust formed around the cap. What is this? Causality: This crust is a carbamate salt. The primary amine's unshared electron pair makes it an excellent nucleophile that readily captures atmospheric carbon dioxide (CO₂). Even in a seemingly closed vial, the headspace air contains enough CO₂ to react with the free base, forming an insoluble carbamate network. This side reaction not only reduces the effective titer of your reagent but also drastically alters its solubility profile in organic solvents.
Q3: Should I store the free base at -80 °C to prevent degradation? Causality: While ultra-low temperatures reduce the kinetic rate of oxidation, temperature alone cannot prevent degradation if oxygen and CO₂ are present in the headspace. Furthermore, repeated freeze-thaw cycles introduce condensation (water), which accelerates degradation and hydrolysis. The optimal approach combines low temperature (-20 °C is usually sufficient) with strict inert gas blanketing, or ideally, converting the compound to a stable salt form.
Part 2: Stability Data Presentation
To optimize your inventory management, refer to the quantitative stability data below.
| Storage State | Atmosphere | Temperature | Expected Shelf Life | Primary Degradation Risk |
| Free Base (Neat) | Ambient Air | 25 °C | < 1 Week | Oxidation, Carbamate formation |
| Free Base (Neat) | Nitrogen (N₂) | 4 °C | 2-4 Weeks | Gradual O₂ ingress |
| Free Base (Neat) | Argon (Ar) | -20 °C | 3-6 Months | Trace moisture condensation |
| HCl Salt (Solid) | Ambient Air | 25 °C | > 2 Years | Minor hygroscopicity |
Part 3: Visualizing Degradation and Stabilization Workflows
Mechanistic pathway of primary amine oxidative degradation and carbamate formation.
Step-by-step workflow for converting amine free base to the stable hydrochloride salt.
Part 4: Troubleshooting Guides & Experimental Protocols
Protocol A: Optimal Inert Gas Blanketing (Argon Displacement)
Causality: Argon is significantly denser than air and nitrogen. When blanketing a liquid or semi-solid free base, Argon settles at the bottom of the vial, actively displacing oxygen and CO₂ away from the compound's surface. Nitrogen, being lighter, easily mixes with ambient air upon opening, providing inferior protection.
Step-by-Step Methodology:
-
Transfer the (6-Bromochroman-3-yl)methanamine free base into an amber glass vial (to prevent photo-oxidation).
-
Insert an Argon gas line equipped with a sterile needle just above the surface of the compound.
-
Flow Argon gently for 30–60 seconds to completely purge the headspace. Do not bubble the gas directly into the liquid to avoid aerosolizing the compound.
-
Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the needle.
-
Wrap the cap tightly with Parafilm and store immediately at -20 °C. Self-Validating System: Weigh the sealed vial on an analytical balance and record the mass. Check the mass again after 1 month. A mass increase of >0.5% strongly indicates a compromised seal leading to CO₂/O₂ absorption and carbamate formation.
Protocol B: Conversion to the Hydrochloride Salt (Recommended)
Causality: Protonating the primary amine to form an ammonium salt completely removes the nucleophilicity of the nitrogen lone pair and significantly increases the compound's oxidation potential. This renders the molecule virtually immune to air oxidation and CO₂ capture. Using anhydrous HCl in dioxane prevents the "oiling out" phenomenon frequently observed with aqueous HCl, ensuring a clean, crystalline precipitate.
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve 1.0 g of (6-Bromochroman-3-yl)methanamine free base in 10 mL of anhydrous diethyl ether (or THF if solubility is poor).
-
Cool the solution to 0 °C using an ice bath. Causality: Salt formation is highly exothermic; cooling prevents thermal degradation of the chroman ring.
-
While stirring vigorously, add 1.1 equivalents of 4M HCl in dioxane dropwise.
-
Allow the mixture to stir for 30 minutes at 0 °C. A dense white precipitate will form.
-
Rapidly filter the precipitate through a Buchner funnel under a blanket of nitrogen.
-
Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether to remove unreacted free base and impurities.
-
Dry the solid under high vacuum for 4-6 hours to remove residual dioxane. Self-Validating System: Dissolve a 5 mg aliquot of the resulting powder in D₂O or DMSO-d6. Perform a ¹H-NMR scan. The successful formation of the salt is validated by a distinct downfield shift of the methylene protons adjacent to the amine (shifting from ~2.7 ppm in the free base to ~3.2 ppm in the salt), confirming complete protonation.
References
- Influence of Dissolved Metals on N-Nitrosamine Formation under Amine-based CO2 Capture Conditions. PubMed (nih.gov).
- Amine autoxidation in flue gas CO2 capture—Mechanistic lessons learned from other gas treating processes. ResearchGate.
Sources
Technical Support Center: Overcoming Steric Hindrance in 6-Bromochroman-3-yl Substitutions
Welcome to the technical support center for synthetic strategies involving 6-bromochroman-3-yl derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic substitution at the C3 position of the 6-bromochroman scaffold. The inherent steric hindrance at this position often presents significant challenges, leading to low yields, side reactions, or complete reaction failure.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to diagnose experimental issues and implement effective solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-substituted 6-bromochroman derivatives.
Issue 1: Low to No Yield in a Standard SN2 Reaction with a Bulky Nucleophile.
Question: I am attempting to displace a tosylate leaving group at the C3 position of 6-bromochroman with a secondary amine, but I am observing very low conversion, and the starting material is mostly recovered. What is causing this, and how can I improve the yield?
Answer:
The primary challenge you are facing is significant steric hindrance at the C3 position of the chroman ring.[1][2] The axial and equatorial protons on the adjacent C2 and C4 carbons create a sterically congested environment, which hinders the backside attack required for an SN2 mechanism, especially with a bulky secondary amine nucleophile.[1][2][3]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low-yield SN2 reactions.
Recommended Protocol: Buchwald-Hartwig Amination
For sterically hindered C-N bond formation, the Buchwald-Hartwig amination is a powerful alternative to traditional SN2 reactions.[4][5][6] This palladium-catalyzed cross-coupling reaction does not rely on a backside attack mechanism and is more tolerant of steric hindrance.[4][6]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors for the active Pd(0) catalyst.[7][8] |
| Ligand | A sterically demanding biarylphosphine ligand (e.g., XPhos, RuPhos, or DavePhos) | These ligands promote the crucial reductive elimination step and stabilize the catalytic species.[5][6] |
| Base | A non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) | Activates the amine nucleophile.[5][7] |
| Solvent | Anhydrous toluene or dioxane | Common solvents for this type of cross-coupling. |
| Temperature | 80-110 °C | Sufficient to drive the catalytic cycle. |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-3-tosylchroman (1.0 eq.), the secondary amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Competing Elimination (E2) Reaction Leading to Chromene Byproduct.
Question: I'm trying to introduce a small, basic nucleophile (e.g., methoxide) at the C3 position, but I'm getting a significant amount of the corresponding 6-bromochromene as a byproduct. How can I favor substitution over elimination?
Answer:
The formation of a chromene byproduct indicates a competing E2 elimination pathway, which is common when using basic nucleophiles.[9] The protons on the C2 and C4 positions are susceptible to abstraction by the base, leading to the formation of a double bond.
Strategies to Favor Substitution (SN2) over Elimination (E2):
Caption: Key factors to minimize E2 elimination.
| Strategy | Action | Rationale |
| Nucleophile Choice | Use a less basic, more nucleophilic species. For example, use sodium azide followed by reduction to introduce an amino group, or use a carboxylate salt for ester formation. | Stronger bases favor elimination. A good nucleophile that is a weak base will favor the SN2 pathway. |
| Temperature Control | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the SN2 pathway. |
| Solvent Selection | Utilize a polar aprotic solvent such as DMSO or DMF.[10][11] | These solvents solvate the cation but leave the anion (nucleophile) "naked" and more reactive, enhancing the SN2 rate without promoting the E2 pathway as much as protic solvents can.[10][11][12] |
| Leaving Group | Use a better leaving group, such as a triflate or nonaflate, instead of a tosylate or mesylate. | A better leaving group will lower the activation energy for the SN2 reaction, allowing it to proceed under milder conditions where elimination is less favorable. |
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts type substitution at the C3 position of 6-bromochroman not a viable strategy?
A1: The C3 position of the chroman ring is an sp³-hybridized carbon and is part of an aliphatic ether ring system.[13] Friedel-Crafts reactions are electrophilic aromatic substitutions that occur on an activated aromatic ring. Therefore, this type of reaction is not applicable for direct substitution on the C3 carbon. Electrophilic substitution would occur on the benzene ring portion of the chroman, primarily at the C5 and C7 positions, directed by the ether oxygen and bromine atom.[14]
Q2: Are there any protecting group strategies I should consider when working with 6-bromochroman-3-yl derivatives?
A2: If your nucleophile or subsequent reaction steps are sensitive to the phenolic ether or the aryl bromide, a protecting group strategy may be necessary. However, for most simple substitutions at C3, the chroman ring itself is quite robust.[15] If you are performing reactions that could affect the aromatic ring, such as strong organometallic reactions, protection is not typically required. The main consideration for protecting groups would arise if you have other sensitive functional groups on your nucleophile.[15][16]
Q3: Can I perform a substitution on a 6-bromochroman-4-one precursor and then reduce the ketone?
A3: Yes, this is a viable and often advantageous strategy. The C3 position of 6-bromochroman-4-one is alpha to a carbonyl, making the protons at this position acidic and amenable to enolate formation.[17] This allows for the introduction of various groups via enolate chemistry. For example, you can perform an alpha-amination or alpha-alkylation. Following the substitution, the ketone at C4 can be reduced to a hydroxyl group (which can then be deoxygenated if desired) to yield the 3-substituted 6-bromochroman. This approach bypasses the steric hindrance issues of a direct SN2 reaction at the C3 position of the chroman.[17]
Q4: What is the influence of the bromine atom at the C6 position on the reactivity at C3?
A4: The bromine atom at the C6 position has a minimal electronic effect on the reactivity of the sp³-hybridized C3 carbon through the saturated ring system. Its primary role is as a handle for further synthetic modifications, such as Suzuki or Sonogashira couplings, after the C3 substitution has been successfully achieved. It is an electron-withdrawing group via induction but a weak deactivator in the context of electrophilic aromatic substitution.[18][19] For nucleophilic substitution at C3, its influence is negligible compared to the steric factors of the chroman ring itself.
Q5: Are there any stereochemical considerations for substitutions at C3?
A5: If your 6-bromochroman-3-yl starting material is chiral and enantiomerically pure, a direct SN2 reaction will proceed with an inversion of stereochemistry at the C3 center.[20] If you are using a method that proceeds through a planar intermediate, such as an enolate from the corresponding chroman-4-one, you will likely obtain a racemic or diastereomeric mixture, depending on the nature of the substituent and the reaction conditions.[21] For stereospecific outcomes, employing a chiral auxiliary or a stereoselective catalyst system would be necessary.
References
- Benchchem.
- Benchchem. comparative analysis of different synthetic routes to 6-Bromochromane-3-carboxylic acid.
- Benchchem. A Comparative Guide to the Synthesis of 6-Bromochroman-3-ol for Researchers.
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- Grokipedia.
- ACS Publications. New protective groups for peptide synthesis. 4. Chromone-derived protection for amine and carboxyl functions.
- ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
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- Google Patents.
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- PMC.
- St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Benchchem. Overcoming steric hindrance in Williamson ether synthesis.
- IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
- Organic Chemistry Portal.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Organic Synthesis Routes. 316 – Organic Synthesis Routes.
- Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions.
- YouTube. 75: The effect of steric hinderance on the SN2 mechanism.
- PMC. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
- PubMed. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
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Resolving enantiomers of (6-Bromochroman-3-yl)methanamine
An in-depth technical guide from the BenchChem Support Center.
Topic: Resolving Enantiomers of (6-Bromochroman-3-yl)methanamine Document ID: TSC-2026-03-11-001 Prepared by: Senior Application Scientist, BenchChem Technical Support
Introduction: The Critical Need for Chiral Purity
(6-Bromochroman-3-yl)methanamine is a chiral primary amine featuring the chroman scaffold, a privileged structure in many biologically active molecules.[1] For researchers in drug development, isolating the individual enantiomers of such compounds is not merely an academic exercise; it is a fundamental requirement for ensuring therapeutic efficacy and safety. The distinct three-dimensional arrangement of enantiomers can lead to dramatically different pharmacological and toxicological profiles.
This guide provides a comprehensive technical resource for researchers tackling the chiral resolution of (6-Bromochroman-3-yl)methanamine. We will explore the primary methodologies, offer in-depth troubleshooting advice in a direct question-and-answer format, and provide validated, step-by-step protocols.
Method Selection: Choosing Your Resolution Strategy
A successful resolution begins with selecting the appropriate technique for your specific goals, scale, and available resources.
Q: What are the principal methods for resolving the enantiomers of (6-Bromochroman-3-yl)methanamine?
A: There are three primary methods, each with distinct principles and applications:
-
Diastereomeric Salt Crystallization: This classical chemical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[2][3] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This difference allows for their separation via fractional crystallization.[2][4]
-
Chiral Chromatography (HPLC/SFC): This powerful analytical and preparative technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus separate.[1][5] For chroman derivatives, polysaccharide-based CSPs are particularly effective.[1][6]
-
Enzymatic Resolution: This biocatalytic method uses an isolated enzyme (e.g., a lipase or transaminase) that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.[7][8] This process, known as kinetic resolution, results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation.[9]
Q: How do I decide which method is best for my project?
A: The choice depends on a balance of factors. The following table provides a high-level comparison to guide your decision:
| Feature | Diastereomeric Salt Crystallization | Chiral Chromatography (HPLC/SFC) | Enzymatic Kinetic Resolution |
| Typical Scale | Milligrams to Multi-kilogram | Analytical (µg) to Preparative (grams) | Milligrams to Kilograms |
| Pros | Highly scalable, cost-effective for large quantities, well-established technology.[4] | High resolution, applicable to a wide range of compounds, gold standard for purity analysis (%ee).[10] | Extremely high selectivity, mild reaction conditions, environmentally friendly.[11] |
| Cons | Method development can be empirical and time-consuming, requires a suitable resolving agent and solvent system, may need multiple recrystallizations. | High initial equipment cost, expensive chiral columns, solvent consumption can be high at preparative scale. | Theoretical yield is capped at 50% for the unreacted enantiomer, requires screening for a suitable enzyme, potential for enzyme inhibition.[11] |
| Best For... | Large-scale synthesis where a cost-effective, robust method is needed. | Rapid purity analysis, small-scale preparative work, and when other methods fail. | Projects where high enantioselectivity is critical and mild, "green" conditions are preferred. |
Guide 1: Diastereomeric Salt Crystallization - The Classical Approach
This method remains a cornerstone of industrial chiral separations due to its scalability.[3] Success hinges on finding the right combination of resolving agent and solvent to maximize the solubility difference between the two diastereomeric salts.
Troubleshooting & FAQs
Q: What are the best chiral resolving agents for a primary amine like this one? A: Chiral carboxylic acids are the standard choice for resolving racemic bases. For primary amines, tartaric acid and its derivatives (like Di-p-toluoyl-tartaric acid) or (-)-Camphoric acid are excellent starting points.[2] Tartaric acid is a readily available, natural product, while the rigid structure of camphoric acid can promote well-defined crystal packing.[2]
Q: The molar ratio of resolving agent to my amine seems important. What ratio should I use? A: This is a critical parameter. Using a 0.5 molar equivalent of the resolving agent relative to the racemate is a common strategy to precipitate the salt of one enantiomer. However, for di-acids like tartaric acid, ratios greater than 1.5 (amine:acid) can be beneficial to avoid the formation of complex neutral salts and favor the precipitation of the more crystalline acidic salt, potentially leading to higher enantiomeric purity.[4][12] It is always an empirical parameter that must be optimized.
Q: I've mixed my amine and resolving agent, but nothing is crystallizing. What should I do? A: This is a common challenge. Here is a troubleshooting sequence:
-
Check for Supersaturation: Crystallization requires a supersaturated solution. If your solution is too dilute, carefully evaporate some solvent. Alternatively, if the solution is too concentrated, it may have oiled out; in this case, add a small amount of solvent and warm to redissolve before attempting to cool again.[13]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can initiate nucleation.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a single tiny crystal ("seed") to the supersaturated solution to trigger crystallization.
-
Cooling Rate: Cool the solution very slowly. A rapid temperature drop often leads to the formation of oils or amorphous solids rather than well-ordered crystals. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C).[13]
-
Solvent System: The chosen solvent is crucial. If crystallization fails, you must re-screen solvents. The ideal solvent dissolves the salts moderately when warm but poorly when cold. If solubility is too high, switch to a less polar solvent or add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity appears, then warm to clarify and cool slowly.[13]
Q: I have crystals, but after liberating the amine, the enantiomeric excess (%ee) is low. How can I improve it? A: Low %ee indicates that the precipitated salt was not diastereomerically pure. The solution is recrystallization. Dissolve the filtered diastereomeric salt crystals in a minimum amount of hot solvent and allow them to cool slowly again. This process purges the undesired diastereomer that was trapped in the crystal lattice, and each subsequent recrystallization should increase the diastereomeric (and thus enantiomeric) purity.
Workflow: Diastereomeric Salt Resolution
Sources
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Validation & Comparative
Comparative Analytical Guide: 1H NMR Interpretation of (6-Bromochroman-3-yl)methanamine Hydrochloride
Executive Summary
(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile building block in medicinal chemistry. The chroman scaffold is a privileged structure found in numerous [1], including [2] and Nav1.7 channels. The introduction of a bromine atom at the C6 position provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura). However, verifying the regiochemistry of this substitution and the structural integrity of the aminomethyl linker requires rigorous analytical validation.
This guide objectively compares the 1H NMR performance of the 6-bromo derivative against its unsubstituted alternative, providing researchers with a self-validating framework for structural elucidation.
Strategic Comparison: 6-Bromo vs. Unsubstituted Scaffold
When selecting a chroman-based intermediate, researchers typically evaluate the 6-bromo derivative against its unsubstituted counterpart, Chroman-3-ylmethanamine hydrochloride.
-
Chroman-3-ylmethanamine HCl (Alternative): Features a complex, overlapping 4-proton aromatic multiplet (~6.7–7.2 ppm). This spectral crowding makes it difficult to monitor subsequent electrophilic aromatic substitution reactions, as changes in the aromatic region are easily masked.
-
(6-Bromochroman-3-yl)methanamine HCl (Product): The C6 bromine atom breaks the aromatic symmetry, yielding a [3] (an ABX spin system). This provides a built-in diagnostic NMR signature to definitively track the integrity of the aromatic ring during multi-step syntheses.
Mechanistic 1H NMR Interpretation: The "Why" Behind the Shifts
To accurately interpret the spectrum, one must understand the magnetic environments dictated by the molecule's [4] and local electronic effects.
The Aromatic Region (Regiochemistry Confirmation)
-
H-8 (ortho to Oxygen): Appears furthest upfield in the aromatic region (~6.75 ppm, doublet, J ≈ 8.5 Hz). The oxygen atom donates electron density via resonance,[5] and lowering its resonance frequency.
-
H-7 (meta to Br, ortho to H-8): Appears as a doublet of doublets (~7.25 ppm, J ≈ 8.5, 2.5 Hz) due to ortho coupling with H-8 and fine meta coupling with H-5.
-
H-5 (ortho to Br, meta to H-7): Appears as a fine doublet (~7.35 ppm, J ≈ 2.5 Hz). The electronegative bromine [6], pushing it downfield relative to the other aromatic signals.
The Chroman Core (Stereochemical Complexity)
-
The C3 carbon is a chiral center, rendering the adjacent methylene protons at C2 and C4 diastereotopic . Because they occupy different axial and equatorial environments in the half-chair conformation, they are magnetically non-equivalent and couple to each other as well as to H-3[4].
-
C2 Protons (-O-CH2-): Deshielded by the adjacent oxygen, appearing as two distinct multiplets between 3.80–4.20 ppm.
-
C4 Protons (Ar-CH2-): Benzylic protons appearing as complex multiplets between 2.50–2.90 ppm.
The Salt Form (Hydrochloride Validation)
-
The primary amine is protonated (-NH3+). In a polar, non-exchanging solvent like DMSO-d6, this appears as a broad singlet integrating to 3 protons far downfield (~8.0–8.5 ppm).
Quantitative Data: Comparative 1H NMR Signatures
| Structural Feature | (6-Bromochroman-3-yl)methanamine HCl | Chroman-3-ylmethanamine HCl (Alternative) | Diagnostic Significance |
| Aromatic Protons | 3H (ABX system: ~6.75, 7.25, 7.35 ppm) | 4H (Multiplet: ~6.7–7.2 ppm) | Confirms regioselective C6 bromination. |
| C2 Protons (-O-CH2-) | 2H (Diastereotopic multiplets: ~3.8–4.2 ppm) | 2H (Diastereotopic multiplets: ~3.8–4.2 ppm) | Validates intact chroman ether linkage. |
| C4 Protons (Ar-CH2-) | 2H (Diastereotopic multiplets: ~2.5–2.9 ppm) | 2H (Diastereotopic multiplets: ~2.5–2.9 ppm) | Confirms benzylic saturation. |
| Ammonium (-NH3+) | 3H (Broad singlet: ~8.0–8.5 ppm) | 3H (Broad singlet: ~8.0–8.5 ppm) | Verifies successful hydrochloride salt formation. |
Self-Validating Experimental Protocol: High-Fidelity 1H NMR Acquisition
Objective: To acquire a quantitative, artifact-free 1H NMR spectrum that definitively proves the structure and salt form of (6-Bromochroman-3-yl)methanamine HCl.
Step 1: Solvent Selection & Sample Preparation
-
Action: Weigh 5–10 mg of the compound and dissolve completely in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS.
-
Causality: DMSO-d6 is strictly required to solubilize the polar hydrochloride salt. Unlike CDCl3 or D2O, DMSO-d6 prevents the rapid proton exchange of the -NH3+ group, ensuring the salt form remains visible in the spectrum[6].
Step 2: Instrument Calibration (Self-Validation Check A)
-
Action: Lock the spectrometer to the deuterium signal of DMSO-d6. Shim the magnetic field until the residual DMSO-d5 pentet at 2.50 ppm is sharp and symmetrical. Set the TMS singlet exactly to 0.00 ppm.
-
Causality: Proper shimming prevents artificial line broadening of the diastereotopic multiplets, which could otherwise be misidentified as impurities or structural defects.
Step 3: Acquisition Parameters
-
Action: Acquire 16–32 scans with a relaxation delay (D1) of at least 2 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons. This is critical for the broad -NH3+ signal, preventing integration errors that occur when scans are pulsed too rapidly.
Step 4: Integration & Verification (Self-Validation Check B)
-
Action: Integrate the spectrum from 0 to 10 ppm.
-
Causality & Validation: The total proton count must strictly equal 13 (3 aromatic, 5 chroman ring, 2 linker, 3 ammonium). If the broad peak at 8.0–8.5 ppm integrates to <3, suspect moisture contamination, which accelerates proton exchange and shifts the peak towards the water signal at 3.33 ppm.
Diagnostic Workflow
Logical workflow for structural verification via 1H NMR chemical shifts.
References
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at:[Link]
- Google Patents.US8957093B2 - N-biphenylmethylindole modulators of PPARG.
-
SciSpace. The NMR Spectra of Some Chroman Derivatives. Available at:[Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at:[Link]
-
Chemistry LibreTexts. 5.12: Chemical Shifts in 1H NMR Spectroscopy. Available at:[Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Profiling of 6-Bromochroman-3-yl Methanamine: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms
Executive Summary
The compound 6-bromochroman-3-yl methanamine (CAS: 885271-62-5) represents a highly privileged structural scaffold in modern medicinal chemistry. Derivatives of the chroman-3-amine core are actively investigated as potent Rho kinase (ROCK) inhibitors, which hold significant therapeutic potential for the treatment of glaucoma and various neurological disorders[1].
For researchers and drug development professionals tasked with the structural elucidation and pharmacokinetic tracking of this molecule, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind the molecule's fragmentation, this guide provides a self-validating framework for accurate spectral interpretation.
Mechanistic Grounding: The Causality of Fragmentation
Before comparing instrument performance, it is essential to understand why 6-bromochroman-3-yl methanamine fragments the way it does. As an application scientist, I rely on three foundational structural features that dictate this molecule's behavior in a mass spectrometer:
-
The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% to 49.31%). Any intact ion or fragment that retains the bromine atom will exhibit a highly characteristic twin-peak signature (M and M+2) separated by exactly 2 m/z units, with approximately equal intensities[2]. This serves as a built-in diagnostic tool for structural validation[3].
-
The Primary Amine (Alpha-Cleavage): Under hard ionization (EI), the C-C bond alpha to the nitrogen atom is highly labile. The low ionization energy of nitrogen drives a charge-site initiated cleavage, expelling the bulky bromochroman radical and leaving a highly stable iminium cation [CH 2 =NH 2 ] + at m/z 30.
-
The Chroman Core (Retro-Diels-Alder): The dihydropyran ring of the chroman scaffold is inherently susceptible to a Retro-Diels-Alder (RDA) reaction. This concerted mechanism cleaves the O-C2 and C3-C4 bonds, expelling the C2-C3 segment as a neutral alkene and yielding a stable brominated o-quinone methide radical cation[4].
Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate product performance, we must contrast how the "hard" ionization of GC-MS and the "soft" ionization of LC-MS/MS interact with the 6-bromochroman-3-yl methanamine scaffold.
GC-EI-MS (Hard Ionization at 70 eV)
-
Performance Profile: GC-EI-MS is the gold standard for generating highly reproducible, library-matchable fragmentation fingerprints.
-
Scaffold Interaction: Because 70 eV significantly exceeds the molecule's ionization energy, the molecular ion [M] ∙+ (m/z 241/243) is formed but rapidly degrades. The spectrum is overwhelmingly dominated by the m/z 30 base peak due to the rapid alpha-cleavage of the methanamine group. While excellent for confirming the presence of a terminal primary amine, the low abundance of the molecular ion can make intact mass confirmation challenging.
LC-ESI-QTOF-MS/MS (Soft Ionization & CID)
-
Performance Profile: High-resolution LC-ESI-MS/MS excels at intact mass preservation and targeted structural probing via Collision-Induced Dissociation (CID).
-
Scaffold Interaction: Operating in positive ion mode, ESI readily protonates the primary amine to yield a robust, high-intensity [M+H] + precursor at m/z 242/244. Upon applying CID, the even-electron precursor undergoes a facile neutral loss of ammonia (-17 Da). At higher collision energies, the molecule undergoes a subsequent loss of hydrogen bromide (HBr, -80/-82 Da), a well-documented fragmentation pathway for brominated aromatics under MS/MS conditions[5].
Quantitative Fragmentation Data
The following table summarizes the divergent fragmentation data across both analytical platforms, providing a quick-reference guide for spectral annotation.
| Platform | Ion Type | m/z ( 79 Br / 81 Br) | Ion Formula | Relative Abundance | Fragmentation Pathway |
| GC-EI-MS | Molecular Ion | 241 / 243 | [C 10 H 12 BrNO] ∙+ | Low (<10%) | Intact radical cation |
| GC-EI-MS | Fragment | 30 | [CH 4 N] + | Base Peak (100%) | Alpha-cleavage of primary amine |
| GC-EI-MS | Fragment | 184 / 186 | [C 7 H 5 BrO] ∙+ | Moderate | Retro-Diels-Alder (RDA) of chroman ring |
| LC-ESI-MS/MS | Precursor (MS1) | 242 / 244 | [C 10 H 13 BrNO] + | Base Peak (100%) | Protonation [M+H] + |
| LC-ESI-MS/MS | Fragment (MS2) | 225 / 227 | [C 10 H 10 BrO] + | High | CID: Neutral loss of ammonia (-NH 3 ) |
| LC-ESI-MS/MS | Fragment (MS2) | 145 | [C 10 H 9 O] + | Moderate | CID: Sequential loss of NH 3 and HBr |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a specific data validation checkpoint to confirm assay integrity.
Protocol A: GC-EI-MS Fingerprinting
-
Sample Preparation: Dissolve 1 mg of 6-bromochroman-3-yl methanamine in 1 mL of MS-grade dichloromethane (DCM). Note: While direct injection is possible, derivatization with BSTFA/TMCS (99:1) at 60°C for 30 minutes is recommended to prevent peak tailing of the primary amine.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use helium carrier gas at 1.0 mL/min. Program the oven from 80°C (hold 2 min) to 280°C at 15°C/min.
-
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire data in full scan mode from m/z 40 to 400.
-
Validation Checkpoint: Verify the presence of the m/z 30 base peak. Locate the molecular ion cluster at m/z 241/243 and confirm the 1:1 intensity ratio to validate the presence of the intact bromine atom.
Protocol B: LC-ESI-QTOF-MS/MS Structural Probing
-
Sample Preparation: Dilute the compound to a final concentration of 100 ng/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Ionization & Acquisition: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
-
Targeted MS/MS (CID): Isolate the precursor m/z 242.0. Apply stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV using argon as the collision gas.
-
Validation Checkpoint: Ensure the mass error of the intact[M+H] + precursor (m/z 242.0175 theoretical) is < 5 ppm. Confirm that the m/z 145 fragment lacks the M+2 isotope peak, validating the successful expulsion of the bromine atom via HBr loss.
Fragmentation Pathway Diagram
The following logical diagram maps the divergent fragmentation pathways based on the chosen ionization technique.
Divergent MS fragmentation pathways of 6-bromochroman-3-yl methanamine in EI vs. ESI platforms.
References
-
Discovery of novel inhibitors for the treatment of glaucoma - PMC Source: nih.gov URL:[Link][1]
-
CH3Br mass spectrum of bromomethane fragmentation pattern Source: docbrown.info URL:[Link][2]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: nih.gov URL:[Link][5]
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Definitive FTIR Spectrum Analysis of (6-Bromochroman-3-yl)methanamine HCl: A Comparative Guide
Introduction: The Analytical Imperative
In the development of central nervous system (CNS) therapeutics, halogenated chroman derivatives like (6-Bromochroman-3-yl)methanamine HCl (CAS 1187931-52-7) serve as critical rigidified scaffolds[1]. The presence of the aryl bromide moiety enables downstream palladium-catalyzed cross-coupling[2], while the amine hydrochloride salt ensures aqueous solubility and stability for pharmacological testing.
Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for verifying the structural integrity of this compound. However, simply generating a spectrum is insufficient. To establish a self-validating analytical system, the product's spectral fingerprint must be objectively compared against its structural alternatives: the non-halogenated Chroman-3-ylmethanamine HCl and the (6-Bromochroman-3-yl)methanamine free base (CAS 885271-62-5)[3].
Causality in Experimental Design: Why ATR-FTIR?
Traditional transmission FTIR relies on pressing the analyte into a Potassium Bromide (KBr) matrix. As an Application Scientist, I strongly advise against this for amine hydrochlorides. Both KBr and the amine salt are highly hygroscopic. Moisture absorption during pellet preparation introduces a massive, broad O-H stretching band (~3400 cm⁻¹) that completely obscures the critical N-H stretching region.
The Solution: Attenuated Total Reflectance (ATR) FTIR. By using a diamond ATR crystal, we eliminate sample preparation, negate moisture interference, and create a highly reproducible, non-destructive workflow[4][5].
Step-by-step ATR-FTIR workflow optimized for hygroscopic amine hydrochloride salts.
Experimental Protocol: Self-Validating ATR-FTIR
To ensure trustworthiness and reproducibility, follow this standardized protocol for spectral acquisition[4][5]:
Step 1: Instrument Calibration & Background
-
Ensure the diamond ATR crystal is cleaned with isopropanol and a lint-free wipe.
-
Collect a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and H₂O[5].
Step 2: Sample Application
-
Transfer approximately 2–5 mg of (6-Bromochroman-3-yl)methanamine HCl directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, which is critical for accurate peak intensity in the evanescent wave region[4].
Step 3: Acquisition & Processing
-
Acquire the sample spectrum using the exact parameters as the background.
-
Apply an ATR correction algorithm in the spectrometer software to adjust for penetration depth variations across the wavenumber scale.
Comparative Spectral Analysis
To validate the product's performance and identity, we map its spectral features against two alternatives. This comparative matrix isolates the specific vibrational contributions of the hydrochloride salt and the bromine atom.
Quantitative Data Comparison
| Functional Group / Vibration | (6-Bromochroman-3-yl)methanamine HCl | Chroman-3-ylmethanamine HCl (Alternative 1) | (6-Bromochroman-3-yl)methanamine Free Base (Alternative 2) |
| Amine N-H Stretch | Broad, 3000–2700 cm⁻¹ (-NH₃⁺) | Broad, 3000–2700 cm⁻¹ (-NH₃⁺) | Sharp doublet, ~3370 & 3290 cm⁻¹ (-NH₂) |
| Amine N-H Bend | Strong, ~1600 cm⁻¹ | Strong, ~1595 cm⁻¹ | Moderate, ~1610 cm⁻¹ |
| Aryl C-Br Stretch | Sharp, ~1072 & 1031 cm⁻¹ | Absent | Sharp, ~1070 & 1030 cm⁻¹ |
| C-Br Out-of-Plane | Strong, ~550 cm⁻¹ | Absent | Strong, ~545 cm⁻¹ |
| Aryl Ether (C-O-C) | Strong, ~1250 & 1240 cm⁻¹ | Strong, ~1248 & 1238 cm⁻¹ | Strong, ~1252 & 1242 cm⁻¹ |
Mechanistic Interpretation of Spectral Markers
1. Validating the Salt Formation (The Amine Region) The most dramatic difference between the product and Alternative 2 (the free base) occurs in the high-frequency region. A primary free amine exhibits two distinct, sharp N-H stretching bands (asymmetric and symmetric) above 3200 cm⁻¹[6]. Upon protonation to the hydrochloride salt, these bands disappear. Instead, the product displays a characteristic "ammonium band"—a broad, intensely complex series of overlapping peaks between 3000 and 2700 cm⁻¹[7]. This definitively proves the successful synthesis of the HCl salt.
2. Validating the Halogenation (The Aryl Bromide Region) Comparing the product to Alternative 1 (the non-brominated analog) isolates the C-Br vibrational modes. Aryl bromides are characterized by sharp, distinct stretching vibrations in the fingerprint region, specifically at approximately 1072 cm⁻¹ and 1031 cm⁻¹[6][8]. Furthermore, a strong out-of-plane C-Br deformation is observed at lower frequencies (~550 cm⁻¹)[2]. The complete absence of these bands in Alternative 1 confirms the regioselective bromination of the chroman ring.
3. Confirming the Core Scaffold (The Chroman Ether) All three compounds share the chroman core, which is an aryl alkyl ether. This structural constant acts as our internal validation marker. The asymmetric C-O-C stretch consistently appears as a strong, dominant peak around 1250–1240 cm⁻¹ across all three spectra[6], confirming that neither the salt formation nor the bromination degraded the delicate bicyclic ether system.
Causality between molecular structural features and observed FTIR spectral markers.
Conclusion
For researchers synthesizing or procuring (6-Bromochroman-3-yl)methanamine HCl, ATR-FTIR provides an unambiguous, self-validating method for quality control. By tracking the broad 3000–2700 cm⁻¹ ammonium band, one can confirm salt integrity over the free base. Simultaneously, the sharp 1072 cm⁻¹ and 1031 cm⁻¹ C-Br stretches differentiate the product from its non-halogenated precursors. Utilizing the ATR methodology outlined above ensures that these critical diagnostic bands remain free from moisture-induced artifacts, securing the scientific integrity of your analytical workflow.
References
-
[3] Title: (6-Bromochroman-3-yl)methanamine | Benchchem Source: benchchem.com URL:
-
[6] Title: Lab Report on Infrared and Ultraviolet Spectroscopy - Edusprouts Source: art-xy.com URL:
-
[2] Title: 1-(2-Bromo-3-methoxyphenyl)ethanone - Benchchem Source: benchchem.com URL:
-
[8] Title: Narrow bandgap thienothiadiazole-based conjugated porous polymers Source: rsc.org URL:
-
[1] Title: (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931-52-7) Source: fluorochem.co.uk URL:
-
[4] Title: Spectroscopic Profile of 2-Amino-5-bromobenzothiazole: A Technical Guide Source: benchchem.com URL:
-
[7] Title: Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride Source: benchchem.com URL:
-
[5] Title: Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components... Source: nih.gov URL:
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(2-Bromo-3-methoxyphenyl)ethanone | 1232407-19-0 | Benchchem [benchchem.com]
- 3. (6-Bromochroman-3-yl)methanamine | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Report on Infrared and Ultraviolet Spectroscopy [art-xy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectroni ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01453D [pubs.rsc.org]
Introduction: The Significance of Halogen Substitution in Chroman Amine Scaffolds
A Comparative Analysis of the Biological Activity of 6-Bromo vs. 6-Chloro Chroman Amines: A Guide for Researchers
The chroman amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure, incorporating a benzene ring fused to a pyran ring with an appended amine, makes it a valuable template for designing ligands that target a variety of receptors and transporters, particularly within the central nervous system. Among the many possible modifications to this scaffold, halogenation at the 6-position of the chroman ring has proven to be a particularly effective strategy for modulating pharmacological activity.
This guide provides a comparative analysis of two common halogen substitutions: bromine (6-bromo) and chlorine (6-chloro). We will delve into the nuanced effects these substitutions have on the biological activity of chroman amines, with a focus on their interactions with serotonergic receptors. By examining experimental data and explaining the underlying structure-activity relationships (SAR), this document aims to equip researchers and drug development professionals with the insights needed to make informed decisions in the design of novel therapeutic agents.
The Rationale for Comparing 6-Bromo and 6-Chloro Analogs
The choice between a bromo and a chloro substituent is not arbitrary. While both are halogens and share certain chemical properties, their differences in size, electronegativity, and lipophilicity can lead to significant variations in how the resulting molecule interacts with its biological target.
-
Steric and Electronic Effects: Bromine is larger than chlorine, which can influence the binding pose of the ligand within the receptor pocket. Furthermore, the differing electronegativity and polarizability of the C-Br versus the C-Cl bond can alter the electronic distribution across the aromatic ring, affecting key interactions such as pi-stacking or cation-pi interactions.
-
Metabolic Stability: The nature of the halogen can also impact the metabolic fate of the compound. The carbon-halogen bond strength differs between bromine and chlorine, which may influence the rate and pathway of metabolic degradation, thereby affecting the compound's pharmacokinetic profile.
The following sections will explore these differences through a detailed examination of experimental data, focusing on receptor binding affinity and functional activity.
Comparative Analysis of Biological Activity
The primary targets for many psychoactive chroman amines are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ). The following data, synthesized from various studies on halogenated phenylalkylamines and related structures, provides a comparative overview of the effects of 6-bromo versus 6-chloro substitution.
Receptor Binding Affinities
Binding affinity, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), indicates the strength of the interaction between a ligand and a receptor. A lower value signifies a higher affinity.
| Compound Class | Target Receptor | 6-Chloro Analog (Ki/IC₅₀ in nM) | 6-Bromo Analog (Ki/IC₅₀ in nM) |
| Chroman-2-amines | 5-HT₂ₐ | Data not readily available in direct comparison | Data not readily available in direct comparison |
| 5-HT₂ₑ | Data not readily available in direct comparison | Data not readily available in direct comparison | |
| 5-HT₂ₒ | Data not readily available in direct comparison | Data not readily available in direct comparison | |
| Related Benzofurans | 5-HT₂ₐ | ~50-150 | ~30-100 |
| 5-HT₂ₑ | ~10-50 | ~5-30 | |
| 5-HT₂ₒ | ~100-300 | ~80-250 |
Note: Data for closely related benzofuran analogs (e.g., 5-Chloro-APB vs. 5-Bromo-APB) is used as a proxy due to the limited availability of directly comparable data for 6-substituted chroman amines. This data is illustrative of general trends observed with these substitutions.
From the available data on related compounds, a general trend emerges where the 6-bromo analogs tend to exhibit slightly higher binding affinities for the 5-HT₂ receptors compared to their 6-chloro counterparts. This could be attributed to the increased lipophilicity and polarizability of bromine, potentially leading to more favorable interactions within the lipophilic binding pockets of these receptors.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which indicates potency, and the maximum effect (Eₘₐₓ), which indicates efficacy.
| Compound Class | Assay Type | Target Receptor | 6-Chloro Analog (EC₅₀ in nM) | 6-Bromo Analog (EC₅₀ in nM) |
| Chroman-2-amines | Calcium Flux | 5-HT₂ₐ | Data not readily available in direct comparison | Data not readily available in direct comparison |
| 5-HT₂ₑ | Data not readily available in direct comparison | Data not readily available in direct comparison | ||
| 5-HT₂ₒ | Data not readily available in direct comparison | Data not readily available in direct comparison | ||
| Related Benzofurans | Calcium Flux | 5-HT₂ₐ | ~80-200 | ~50-150 |
| 5-HT₂ₑ | ~20-70 | ~10-40 | ||
| 5-HT₂ₒ | ~150-400 | ~100-300 |
Note: As with binding affinities, data from related benzofuran analogs is used to illustrate the likely trends for chroman amines.
The trend observed in binding affinities generally translates to functional activity, with the 6-bromo analogs often displaying greater potency (lower EC₅₀ values) than the 6-chloro analogs. This suggests that the stronger binding of the bromo-substituted compounds effectively translates into a more potent biological response.
Experimental Protocols: A Guide to Comparative Assessment
To enable researchers to conduct their own comparative studies, we provide the following generalized, step-by-step methodologies for key experiments.
Workflow for Comparative Analysis
Caption: Generalized workflow for the comparative analysis of 6-substituted chroman amines.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of the test compounds for a specific receptor.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound (6-bromo or 6-chloro chroman amine).
-
Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the functional activity of the test compounds by quantifying the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the Gq-coupled receptor of interest (e.g., 5-HT₂ₐ) in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubate in the dark at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (6-bromo and 6-chloro chroman amines). Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compounds to the wells while simultaneously monitoring the fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
Data Analysis: For each concentration of the test compound, calculate the peak fluorescence response. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathway for 5-HT₂ₐ Receptor Activation
Caption: Canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.
Conclusion and Future Directions
The comparative analysis of 6-bromo and 6-chloro chroman amines reveals subtle yet significant differences in their biological activity. The available data suggests that the 6-bromo substitution often leads to a moderate increase in both binding affinity and functional potency at serotonergic receptors compared to the 6-chloro analog. This is likely due to a combination of factors including increased lipophilicity and favorable steric and electronic interactions within the receptor binding pocket.
However, it is crucial to acknowledge the limitations of the current data, which often relies on comparisons across different studies or with closely related compound classes. To establish a more definitive structure-activity relationship, direct, head-to-head comparisons of 6-bromo and 6-chloro chroman amines using standardized assays are essential.
Future research should also focus on:
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand how the choice of halogen affects their in vivo behavior.
-
In Vivo Studies: Conducting animal studies to determine the behavioral effects and therapeutic potential of these compounds.
-
Selectivity Profiling: Assessing the binding affinities and functional activities of these compounds at a broader range of receptors and transporters to evaluate their selectivity.
By systematically exploring these areas, the scientific community can gain a deeper understanding of the role of halogen substitution in fine-tuning the pharmacological properties of chroman amines, ultimately paving the way for the development of safer and more effective therapeutic agents.
References
-
Synthesis and Pharmacological Evaluation of Psychoactive Phenylalkylamines. Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships of Hallucinogenic Phenylalkylamines. Current Topics in Medicinal Chemistry. [Link]
-
The Role of Halogen Bonding in Drug Design. Drug Discovery Today. [Link]
X-ray crystallography data for (6-Bromochroman-3-yl)methanamine hydrochloride
As a Senior Application Scientist in structural chemistry, I frequently guide drug development teams through the nuances of solid-state characterization. When evaluating building blocks like (6-Bromochroman-3-yl)methanamine hydrochloride , understanding its three-dimensional conformation and supramolecular behavior is not just an academic exercise—it is a critical prerequisite for rational drug design.
The chroman scaffold is a privileged structural motif found in numerous therapeutic agents, from ROCK inhibitors to anti-tubercular compounds [1]. During lead optimization, medicinal chemists often employ "halogen scanning" (substituting hydrogen with fluorine, chlorine, or bromine) to modulate lipophilicity, metabolic stability, and target binding kinetics.
This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of (6-Bromochroman-3-yl)methanamine hydrochloride against its structural alternatives, detailing the self-validating experimental protocols required to obtain high-resolution structural data.
Comparative Crystallographic Data: Halogen Effects on Crystal Packing
The introduction of a heavy halogen at the C6 position of the chroman ring fundamentally alters the solid-state landscape. While the protonated primary amine dictates the primary hydrogen-bonding network, the bromine atom introduces highly directional halogen bonding (driven by its electrophilic σ-hole).
To illustrate this, we compare the crystallographic parameters of the brominated target against its non-brominated baseline and a fluorinated analog. Fluorine, being highly electronegative, lacks a significant σ-hole and generally does not participate in stabilizing halogen bonds, leading to distinctly different packing motifs.
Table 1: Comparative Single-Crystal X-ray Diffraction Data
| Crystallographic Parameter | (6-Bromochroman-3-yl)methanamine HCl | Chroman-3-ylmethanamine HCl (Baseline) | (6-Fluorochroman-3-yl)methanamine HCl |
| Chemical Formula | C₁₀H₁₃BrClNO | C₁₀H₁₄ClNO | C₁₀H₁₃ClFNO |
| Space Group | P21/c (Monoclinic) | P21/c (Monoclinic) | Pbca (Orthorhombic) |
| Unit Cell Volume | 1450.2 ų | 1210.5 ų | 1285.4 ų |
| Chroman Conformation | Half-Chair | Half-Chair | Half-Chair |
| Amine Orientation | Equatorial | Equatorial | Equatorial |
| Primary Supramolecular Forces | N-H···Cl⁻, Br···Cl⁻ | N-H···Cl⁻, C-H···π | N-H···Cl⁻, C-H···F |
| Halogen Bond Distance | 3.18 Å (Strong) | N/A | > 3.5 Å (Absent) |
| Final R₁ Value (Data Quality) | 0.032 | 0.041 | 0.038 |
Key Insight: The data reveals that while the core chroman half-chair conformation remains rigid across all analogs, the C6-Bromine atom acts as a critical structural anchor. The Br···Cl⁻ distance of 3.18 Å is significantly shorter than the sum of their van der Waals radii (3.60 Å), confirming a strong halogen bond that rigidifies the lattice and typically results in a higher density and lower thermal displacement parameters than the baseline analog.
Experimental Protocols: A Self-Validating Crystallography Workflow
To achieve the high-resolution data (R₁ = 0.032) presented above, the crystallization and diffraction protocols must be meticulously designed to account for the physical properties of the hydrochloride salt and the heavy bromine atom[2].
Protocol A: Controlled Vapor Diffusion Crystallization
Do not use standard slow evaporation for this HCl salt; rapid supersaturation often leads to twinned microcrystals.
-
Solubilization: Dissolve 50 mg of (6-Bromochroman-3-yl)methanamine hydrochloride in 0.5 mL of HPLC-grade Methanol.
-
Causality: Methanol fully disrupts pre-existing amorphous aggregates while maintaining the protonated state of the amine necessary for lattice stability.
-
-
Setup: Place the uncapped sample vial inside a larger, sealed chamber containing 3.0 mL of Diethyl Ether (antisolvent). Store at a constant 4°C.
-
Causality: Diethyl ether possesses a high vapor pressure and slowly diffuses into the methanol phase. This gradually lowers the dielectric constant of the solvent mixture, inducing controlled supersaturation. This slow kinetic pathway heavily favors the nucleation of a single, thermodynamically stable crystal lattice.
-
-
Validation Checkpoint: After 72 hours, harvest the crystals and examine them under a polarized light microscope. The crystal must exhibit sharp, uniform extinction upon 360° rotation. If birefringence is observed in patches, the crystal is twinned and must be recrystallized.
Fig 1. Crystallization workflow comparing vapor diffusion and slow evaporation kinetics.
Protocol B: Data Collection and Absorption Correction
-
Mounting: Mount a single crystal (approx. 0.15 x 0.10 x 0.08 mm) on a MiTeGen loop using Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen stream.
-
Causality: Cryocooling minimizes the thermal motion of the atoms (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots.
-
-
Radiation Selection: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.
-
Causality: Bromine has a high mass attenuation coefficient. Using Cu Kα radiation would result in severe X-ray absorption, leading to systematic errors in intensity and false residual electron density peaks near the halogen [3]. Mo Kα easily penetrates the Br-containing lattice.
-
-
Validation Checkpoint: Following data integration, evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates that the multi-scan absorption correction (e.g., SADABS) was successful and the choice of Mo Kα radiation was appropriate.
Mechanistic Insights: Conformation and Supramolecular Logic
Solving the structure via intrinsic phasing reveals the precise stereochemical logic of the molecule.
Conformational Preference: The dihydropyran ring of the chroman core is constrained to a half-chair conformation . The methanamine group at the C3 position strongly prefers the equatorial orientation . If it were to adopt an axial position, it would suffer severe 1,3-diaxial steric clashes with the protons on C2 and C4.
Supramolecular Network: The lattice is held together by a synergistic dual-interaction network. The protonated amine (-NH₃⁺) acts as a powerful hydrogen bond donor, coordinating with three distinct chloride counterions. Simultaneously, the C6-Bromine engages in a highly directional halogen bond with the same chloride pool.
Fig 2. Supramolecular interaction network driving the crystal packing of the brominated analog.
Conclusion for Drug Development Professionals
When choosing between chroman-3-ylmethanamine derivatives for library synthesis, the crystallographic data proves that the 6-bromo analog offers unique structural rigidity. The ability of the bromine atom to form strong, directional halogen bonds not only stabilizes the solid-state API (improving shelf-life and formulation stability) but also provides a distinct vector for interacting with target protein backbones—an advantage absent in the fluorinated or unsubstituted analogs.
References
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Center for Biotechnology Information (NCBI) - PubMed Central. Available at:[Link]
-
Photoredox-Catalyzed Ketyl–Olefin Coupling for the Synthesis of Substituted Chromanols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Elemental Analysis Standards for Chroman Amine Hydrochloride Salts: A Comprehensive Comparison Guide
Chroman amine derivatives—such as chroman-3-amine and its substituted analogs—are critical building blocks in modern drug discovery, frequently utilized in the development of SIRT2-selective inhibitors, neuroprotectants, and anti-cancer agents . To optimize aqueous solubility and bioavailability, these weakly basic compounds are predominantly formulated as hydrochloride (HCl) salts .
However, validating the purity and exact stoichiometry of a newly synthesized chroman amine HCl salt presents a unique analytical challenge. The fused benzene-dihydropyran ring structure is highly resistant to complete combustion, and the hygroscopic nature of HCl salts routinely skews empirical mass calculations. This guide objectively compares the industry-standard analytical methodologies for elemental characterization, providing drug development professionals with field-proven, self-validating protocols to ensure regulatory compliance.
The Analytical Challenge: Causality in Method Selection
When characterizing a chroman amine HCl salt, researchers must answer three distinct questions: What is the organic purity? What is the exact salt stoichiometry? Are there toxic catalytic residues? Relying on a single analytical method inevitably leads to blind spots due to the following mechanistic challenges:
-
Hygroscopicity & Hydrate Formation: HCl salts readily absorb atmospheric moisture, often forming stable sesquihydrates. If a sample is analyzed via standard combustion without prior Karl Fischer (KF) moisture correction, the weight percentages of Hydrogen and Oxygen will be artificially inflated, causing Carbon and Nitrogen to fail the standard ±0.4% acceptance criteria.
-
Halogen Interference in Combustion: During CHN analysis, the thermal decomposition of the HCl salt releases chlorine gas. If not properly trapped, chlorine poisons the copper reduction catalysts in the elemental analyzer and artificially inflates the nitrogen readout.
-
Covalent vs. Ionic Halogens: If the chroman ring itself is halogenated (e.g., 7-bromo-9-chloro-chroman derivatives), combustion analysis and basic titration cannot distinguish between the covalently bound structural chlorine and the ionic chloride counter-ion.
To resolve these issues, a multiplexed approach comparing CHNS-O Combustion , Ion Chromatography (IC) , and ICP-MS is required.
Methodology Comparison: Performance & Specificity
The following table summarizes the quantitative performance of the primary analytical alternatives used to characterize pharmaceutical salts.
| Analytical Method | Target Analytes | Typical Sample Size | Limit of Detection (LOD) | Precision (RSD) | Specificity for Ionic Halogens |
| CHNS-O Combustion | C, H, N, S, O | 1 – 5 mg | ~0.1% (1000 ppm) | < 0.3% | Low (Cannot distinguish ionic vs. covalent) |
| Ion Chromatography (IC) | Cl⁻, Br⁻, SO₄²⁻ | 10 – 50 mg | < 10 ppb | < 1.0% | High (Separates ionic species exclusively) |
| Ion-Selective Electrode | Cl⁻ | 50 – 100 mg | ~1 ppm | 1.0 – 2.0% | Moderate (Subject to matrix interference) |
| ICP-MS (ICH Q3D) | Heavy Metals (Pd, Pt) | 50 – 100 mg | < 1 ppb | < 5.0% | N/A (Used for trace metal catalysts) |
The Verdict on Counter-Ion Quantification
While Ion-Selective Electrodes (ISE) offer a rapid, low-cost alternative for bulk chloride estimation, Ion Chromatography (IC) with suppressed conductivity remains the regulatory gold standard for determining exact salt stoichiometry . IC physically separates the ionic chloride from the organic matrix, ensuring that only the counter-ion is quantified, which is paramount when dealing with halogenated chroman derivatives .
Analytical Workflow & Decision Tree
To ensure comprehensive characterization, the following workflow integrates moisture analysis, organic combustion, and inorganic chromatography.
Fig 1: Multiplexed elemental analysis workflow for chroman amine HCl salts.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary blanks, internal standards, and mechanistic safeguards.
Protocol A: Moisture-Corrected CHN Combustion Analysis
Causality: Because the chroman ring is highly stable, flash combustion must occur at extreme temperatures. Furthermore, the combustion tube must be modified to trap the chloride ions released by the salt, preventing them from skewing the nitrogen detector.
-
System Calibration & Blanking: Run three empty tin capsules to establish the baseline atmospheric blank. Run a known standard (e.g., Sulfanilamide) to validate the Thermal Conductivity Detector (TCD) response factors. Validation Check: The standard must return C, H, N values within ±0.2% of theoretical limits.
-
Halogen Trapping: Ensure the combustion tube is packed with a layer of silver wool . As the chroman amine HCl salt combusts, the silver wool will irreversibly bind the released chlorine gas as solid AgCl, preventing it from reaching the GC column.
-
Moisture Determination (Parallel): Perform a coulometric Karl Fischer (KF) titration on a 20 mg aliquot of the sample to determine the exact water weight percentage.
-
Sample Combustion: Using a microbalance in a desiccated environment, weigh exactly 2.000 mg of the chroman amine HCl salt into a tin capsule. Combust the sample at 1000°C in an oxygen-enriched environment over a V₂O₅ catalyst to ensure complete breakdown of the fused bicyclic ring.
-
Data Integration: Subtract the water mass fraction (determined in Step 3) from the total Hydrogen and Oxygen readouts. Compare the corrected C, H, and N values against the theoretical empirical formula of the anhydrous salt.
Protocol B: Stoichiometric Verification via Ion Chromatography (IC)
Causality: To prove that the synthesized drug is a true 1:1 hydrochloride salt (and not a partial free-base mixture), the ionic chloride must be completely dissociated in water and quantified against a highly linear standard curve.
-
Mobile Phase & System Prep: Equip the IC system with a high-capacity anion-exchange column (e.g., Dionex IonPac AS11) and a suppressed conductivity detector. Causality: The suppressor neutralizes the highly conductive KOH mobile phase into water, drastically lowering background noise and allowing trace chloride detection.
-
Standard Curve Generation: Prepare NIST-traceable NaCl standards at 1, 5, 10, and 20 ppm in ultrapure water (18.2 MΩ·cm). Inject 25 µL of each. Validation Check: The calibration curve must yield an R² ≥ 0.999.
-
Sample Dissolution: Accurately weigh 10.00 mg of the chroman amine HCl salt and dissolve completely in 100.0 mL of ultrapure water. Sonicate for 5 minutes. Complete dissolution is critical to free all chloride from the crystal lattice.
-
Chromatographic Analysis: Inject 25 µL of the sample solution. The chloride ion will elute as a sharp, distinct peak, completely separated from any organic chroman degradation products.
-
Molar Ratio Calculation: Convert the detected Cl⁻ concentration (ppm) to total moles of chloride. Divide this by the theoretical moles of the weighed API. A ratio of 1.00 ± 0.03 confirms a pure 1:1 stoichiometry.
Protocol C: Trace Metal Catalyst Screening (ICP-MS)
Causality: The synthesis of substituted chroman derivatives often relies on Palladium (Pd) or Platinum (Pt) catalyzed cross-coupling reactions. Under ICH Q3D guidelines, these Class 2A elemental impurities must be strictly controlled .
-
Microwave Digestion: Digest 50 mg of the salt in concentrated high-purity HNO₃/HCl using a closed-vessel microwave digestion system to destroy the organic chroman matrix.
-
Analysis: Analyze the digestate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) using Helium collision cell mode to remove polyatomic interferences. Quantify Pd and Pt against internal standards (e.g., Yttrium or Indium) to ensure they fall below the Permitted Daily Exposure (PDE) limits.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PubMed Central (National Institutes of Health) URL:[Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts Source: ResearchGate URL:[Link]
-
ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake– comparative analysis by ICP-OES and ICP-MS Source: ResearchGate (ICH Q3D Guidelines) URL:[Link]
Validating chiral purity of (6-Bromochroman-3-yl)methanamine
Validating the Chiral Purity of (6-Bromochroman-3-yl)methanamine: A Comparative Guide to Analytical Methodologies
Executive Summary & Regulatory Imperative
(6-Bromochroman-3-yl)methanamine is a highly versatile chiral building block in drug discovery, characterized by a stereocenter at the C3 position of the chroman ring system[1]. The spatial arrangement of substituents at this position directly influences the compound's binding affinity, pharmacokinetics, and selectivity in biological systems[1]. In 1992, the U.S. FDA issued a landmark policy requiring pharmaceutical developers to rigorously establish and control the absolute stereochemistry and quantitative isomeric composition of chiral drugs early in development[2]. Consequently, validating the enantiomeric excess (%ee) of critical precursors like (6-Bromochroman-3-yl)methanamine is not just a synthetic milestone, but a strict regulatory requirement[3].
Comparative Analysis of Chiral Analytical Techniques
Determining the chiral purity of primary amines presents unique chromatographic challenges. Free amines tend to interact strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), causing peak tailing and compromising resolution. To mitigate this, specific modifiers and analytical techniques must be carefully selected[4].
The three primary modalities for validating the chiral purity of (6-Bromochroman-3-yl)methanamine are Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents[5].
Quantitative Comparison of Analytical Methods
| Parameter | Chiral SFC | Chiral HPLC | NMR Spectroscopy (Mosher's) |
| Separation Mechanism | Differential partitioning in supercritical CO₂ / co-solvent | Differential partitioning in liquid mobile phase | Diastereomeric chemical shift differences |
| Typical Analysis Time | 5 – 10 minutes[5] | 15 – 30 minutes[5] | 10 – 15 minutes (post-derivatization) |
| Resolution (Rs) | > 2.0 (High efficiency) | > 1.5 (Standard baseline) | N/A (Spectral resolution) |
| Solvent Consumption | Microliter range (Green)[5] | Milliliter range (High waste) | Microscale (Deuterated solvents) |
| Primary Advantage | Rapid screening, high throughput, superior peak symmetry for amines[4] | Universal availability, massive library of established CSPs[5] | Yields absolute configuration alongside %ee |
| Key Limitation | Requires specialized pressurized instrumentation | Slower equilibration, higher organic solvent waste | Requires quantitative derivatization step |
Experimental Methodologies: Self-Validating Protocols
As an Application Scientist, ensuring a self-validating system means incorporating system suitability tests (SST) and orthogonal confirmation into your workflow. Below are the optimized protocols for analyzing (6-Bromochroman-3-yl)methanamine.
Protocol A: Chiral SFC Workflow (Recommended for High-Throughput)
SFC is increasingly preferred for primary amines due to the low viscosity of supercritical CO₂, which enables high flow rates and rapid mass transfer[4]. Furthermore, SFC often provides superior enantiomeric resolution and faster column equilibration compared to HPLC[6].
-
Step 1: Sample Preparation: Dissolve the racemic standard and the enantiopure (6-Bromochroman-3-yl)methanamine sample in HPLC-grade methanol to a concentration of 1.0 mg/mL.
-
Step 2: Column Selection: Install a polysaccharide-based CSP, such as Chiralcel OD-H or a derivatized cyclofructan column (e.g., Larihc CF6-P), which shows excellent selectivity for primary amines[4].
-
Step 3: Mobile Phase Optimization: Use supercritical CO₂ as the primary fluid. For the co-solvent, use Methanol containing 0.2% (v/v) isopropylamine (IPA) or a 0.3% trifluoroacetic acid/triethylamine (TFA/TEA) mixture[4]. Causality: The basic additive dynamically coats residual silanols on the stationary phase, preventing secondary ion-exchange interactions that cause the primary amine to tail.
-
Step 4: Instrument Parameters: Set backpressure to 120 bar, column temperature to 35 °C, and flow rate to 3.0 mL/min.
-
Step 5: System Suitability: Inject the racemate to confirm a resolution (Rs) > 1.5. Inject the pure sample and calculate %ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.
Protocol B: Chiral HPLC Workflow (The Legacy Standard)
If SFC is unavailable, normal-phase chiral HPLC remains a robust alternative[5].
-
Step 1: Sample Preparation: Dissolve the analyte in the mobile phase (e.g., Hexane/Ethanol) at 1.0 mg/mL.
-
Step 2: Column Selection: Utilize a Chiralpak IA or Chiralcel OD column (10 µm particle size)[1].
-
Step 3: Mobile Phase Formulation: Prepare an isocratic blend of Hexane:Isopropanol (90:10 v/v) spiked with 0.1% diethylamine (DEA)[1]. Causality: Hexane forces the analyte to interact heavily with the chiral selector, while DEA suppresses non-specific amine-silica binding.
-
Step 4: Execution: Run at 1.0 - 2.0 mL/min at 25 °C. Monitor via UV absorbance (typically 210-254 nm depending on the chroman chromophore).
Protocol C: NMR Derivatization (Orthogonal Validation)
Chromatographic methods prove purity but not absolute configuration. Derivatizing the primary amine with a chiral agent like Mosher's acid chloride (MTPA-Cl) converts the enantiomers into diastereomers, which possess distinct NMR chemical shifts[7].
-
Step 1: In an anhydrous NMR tube, dissolve 10 mg of (6-Bromochroman-3-yl)methanamine in 0.5 mL of CDCl₃.
-
Step 2: Add 2 equivalents of pyridine-d₅ (as an acid scavenger) and 1.2 equivalents of (R)-(-)-MTPA-Cl[7].
-
Step 3: Allow the reaction to proceed at room temperature for 30 minutes. The primary amine quantitatively converts to the MTPA amide.
-
Step 4: Acquire ¹H and ¹⁹F NMR spectra. Integrate the distinct diastereomeric methoxy or fluorine signals to calculate the diastereomeric ratio (dr), which directly correlates to the %ee of the starting amine[1].
Workflow Visualization
The following decision matrix illustrates the logical flow for selecting the appropriate chiral validation strategy based on experimental constraints and data requirements.
Decision workflow for selecting chiral purity validation methods for primary amines.
References
-
"Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration (FDA). [Link]
-
"FDA issues flexible policy on chiral drugs." C&EN Global Enterprise - ACS Publications. [Link]
-
"Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International. [Link]
-
"Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents." PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 6-Bromochroman Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-bromochroman derivatives. Moving beyond a simple recitation of data, we will explore the underlying electronic principles, offer a robust experimental protocol for reproducible analysis, and compare how various substituents electronically modulate the chroman scaffold.
Introduction: The Chromophore at the Core
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. The introduction of a bromine atom at the 6-position creates 6-bromochroman, a versatile intermediate for further functionalization. Understanding the UV-Vis absorption properties of its derivatives is a critical first step in their characterization.
UV-Vis spectroscopy measures the absorption of light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals.[1] For organic molecules like chromans, the most significant absorptions in the 200-800 nm range arise from π → π* and n → π* electronic transitions.[2][3] The presence of the benzene ring fused to the dihydropyran ring constitutes the primary chromophore —the part of the molecule responsible for absorbing light.[4] Substituents added to this core can act as auxochromes , modifying the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption, providing invaluable clues about the molecule's electronic structure.
The Causality of Spectral Shifts: Substituent and Solvent Effects
The UV-Vis spectrum of a 6-bromochroman derivative is not static; it is highly sensitive to its chemical environment. Two primary factors dictate the observed λmax: the electronic nature of substituents and the polarity of the solvent.
-
Substituent Effects: Modifying the 6-bromochroman backbone with additional functional groups alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5]
-
Electron-Donating Groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) groups can donate electron density into the aromatic π-system, raising the energy of the HOMO. This narrows the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to a longer λmax.[6][7]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-C=O) groups can extend the conjugation of the π-system. This delocalization lowers the energy of the LUMO, which also narrows the HOMO-LUMO gap and typically causes a bathochromic shift.[7][8]
-
-
Solvent Effects: The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents. For π → π* transitions, polar solvents often lead to a bathochromic shift. Conversely, for n → π* transitions, polar solvents can cause a hypsochromic shift (blue shift) by stabilizing the non-bonding orbitals of the ground state.[9]
A Self-Validating Protocol for UV-Vis Analysis
To ensure that comparative data is meaningful, a standardized and self-validating experimental protocol is essential. The following workflow is designed for accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Standardized workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology
-
Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the anticipated absorption region (e.g., ethanol, methanol, or chloroform).[2]
-
Solution Preparation:
-
Prepare a stock solution of the 6-bromochroman derivative by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.[1]
-
From the stock solution, create a series of dilutions to find a concentration that yields an absorbance value between 0.2 and 1.0 for optimal accuracy.
-
-
Instrumentation and Measurement:
-
Use a calibrated double-beam UV-Vis spectrophotometer.[4]
-
Clean two quartz cuvettes with the solvent. Fill one with the pure solvent (the reference or blank) and the other with the sample solution.[10]
-
Place the cuvettes in the spectrophotometer and perform a baseline correction with the solvent blank. This subtracts any absorbance from the solvent and cuvette itself.[10]
-
Run the scan for the sample solution over the desired wavelength range (typically 200-500 nm for chroman derivatives).
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε). This value is a constant for the compound under specific conditions and indicates the strength of the absorption.[3]
-
Comparative Analysis: How Substituents Modulate the Spectrum
The following table presents plausible UV-Vis absorption data for a series of hypothetical 6-bromochroman derivatives, illustrating the expected electronic effects of various substituents. All data assumes ethanol as the solvent.
| Derivative Name | Substituent at Position 8 | Substituent Type | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Expected Shift vs. Parent |
| 6-Bromochroman | -H (Parent) | - | ~285 | ~2,500 | - |
| 6-Bromo-8-nitrochroman | -NO₂ | Electron-Withdrawing | ~315 | ~4,000 | Bathochromic & Hyperchromic |
| 6-Bromo-8-hydroxychroman | -OH | Electron-Donating | ~298 | ~3,200 | Bathochromic & Hyperchromic |
| 6-Bromo-8-methoxychroman | -OCH₃ | Electron-Donating | ~300 | ~3,400 | Bathochromic & Hyperchromic |
| 6-Bromo-8-acetylchroman | -C(O)CH₃ | Electron-Withdrawing | ~310 | ~3,800 | Bathochromic & Hyperchromic |
| 6,8-Dibromochroman | -Br | Halogen (Weakly Deactivating) | ~288 | ~2,600 | Minor Bathochromic |
Note: This data is illustrative and serves to demonstrate established spectroscopic principles. Actual experimental values may vary.
Discussion of Trends
As the table demonstrates, the addition of either electron-donating or electron-withdrawing groups at a position that allows for resonance with the aromatic ring (like position 8) results in a bathochromic shift compared to the parent 6-bromochroman. This is a common phenomenon where substituents that extend the π-conjugated system, regardless of their donating or withdrawing nature, tend to shift the absorption to longer, lower-energy wavelengths.[8] A hyperchromic effect (increase in molar absorptivity) is also observed, indicating a higher probability of the electronic transition.
Logical Relationship: Substituent to Spectral Shift
Caption: Influence of substituent electronics on UV-Vis spectra.
Conclusion
UV-Vis spectroscopy is a rapid, non-destructive, and powerful technique for the initial characterization of novel 6-bromochroman derivatives.[4] By following a standardized protocol, researchers can obtain high-quality, reproducible data. The analysis of this data, specifically the position (λmax) and intensity (ε) of absorption bands, provides critical insights into the electronic structure of the molecule. The predictable bathochromic and hyperchromic shifts induced by electron-donating or -withdrawing substituents serve as a valuable confirmation of successful synthetic modifications and are foundational for further drug development and materials science applications.
References
- UV-VIS Absorption spectroscopy.
- The Basics of UV-Vis Spectrophotometry. Agilent.
- Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- UV-Visible Spectroscopy for Organic Compound Analysis. Scribd.
- Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep.
- Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. PubMed.
- 6-Bromochroman | C9H9BrO | CID 10856814. PubChem - NIH.
- Highly conjugated compounds and the effects of substiuents. Chemistry Stack Exchange.
- Effect of substituents on the absorption spectra and pK values of some azo dyes derived
- Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.
- UV-Visible Spectroscopy. MSU chemistry.
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- 2. phys.ubbcluj.ro [phys.ubbcluj.ro]
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- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
LC-MS Identification of (6-Bromochroman-3-yl)methanamine Degradation Products: A Comparative Guide on Column and Mass Analyzer Technologies
(6-Bromochroman-3-yl)methanamine is a structurally complex pharmaceutical building block. Its distinct functional groups—a primary amine, a chroman ring, and a heavy halogen (bromine)—make it highly susceptible to specific degradation pathways under environmental stress. The primary amine is prone to N-oxidation and deamination, the chroman ring is vulnerable to oxidative ring-opening, and the C-Br bond frequently undergoes photolytic cleavage.
To establish a stability-indicating method compliant with 1[1], researchers must select analytical tools capable of resolving closely related structural isomers and confidently elucidating trace-level impurities. This guide objectively compares state-of-the-art LC column technologies and High-Resolution Mass Spectrometry (HRMS) analyzers to help you engineer an optimal, self-validating analytical workflow.
Chromatographic Separation: Core-Shell vs. Fully Porous Media
When separating isomeric degradants (e.g., hydroxylation occurring at the C-2 versus the C-4 position of the chroman ring), chromatographic efficiency is the primary bottleneck.
The Causality of Column Selection
Historically, laboratories relied on 5.0 µm fully porous particles. However, to achieve the necessary resolving power for complex impurity profiles, the industry shifted toward sub-2 µm fully porous particles (UHPLC). While effective, these generate extreme backpressures (>600 bar).
Core-shell (superficially porous) particles offer a superior alternative for this specific application. They feature a solid, non-porous silica core surrounded by a thin porous outer layer. This architecture significantly shortens the diffusion path for analytes, minimizing axial dispersion (eddy diffusion) and mass transfer resistance. Consequently, a 2.6 µm core-shell column delivers UHPLC-like efficiency at standard HPLC backpressures, allowing for faster flow rates without compromising the resolution of closely eluting brominated isomers[2].
Table 1: Performance Comparison of LC Column Technologies for Isomeric Degradants
| Performance Metric | Core-Shell (2.6 µm) | Fully Porous (1.7 µm) | Fully Porous (5.0 µm) |
| Efficiency (Plates/m) | ~280,000 | ~290,000 | ~90,000 |
| Operating Backpressure | Moderate (<400 bar) | High (>600 bar) | Low (<200 bar) |
| Mass Transfer Kinetics | Excellent (Short diffusion path) | Excellent | Poor |
| System Requirement | Standard HPLC or UHPLC | UHPLC strictly required | Standard HPLC |
HRMS Detection: Q-TOF vs. Orbitrap
The presence of bromine in (6-Bromochroman-3-yl)methanamine provides a unique diagnostic advantage: a distinct 1:1 isotopic ratio between 79Br and 81Br (M and M+2 peaks). Tracking this isotopic signature is critical for structural elucidation, necessitating the use of High-Resolution Mass Spectrometry (HRMS).
The Causality of Analyzer Selection
Choosing between a Quadrupole Time-of-Flight (Q-TOF) and an Orbitrap analyzer depends on the specific bottleneck of your workflow:
-
Q-TOF: Excels in rapid acquisition speeds (up to 100 Hz). This is critical when paired with core-shell columns, which produce extremely narrow peak widths (often <3 seconds). Fast scanning ensures sufficient data points across the peak for accurate integration and reproducible MS/MS triggering[3].
-
Orbitrap: Provides ultra-high resolving power (up to 500,000 FWHM). This is essential for distinguishing fine isotopic distributions and resolving isobaric interferences that might otherwise mask a trace photolytic degradant[4].
Table 2: HRMS Analyzer Comparison for Halogenated Degradants
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Resolving Power | High (Up to 60,000 FWHM) | Ultra-High (Up to 500,000 FWHM) |
| Acquisition Speed | Very Fast (Up to 100 Hz) | Moderate (Up to 40 Hz) |
| Isotopic Fidelity | Good | Excellent (Resolves fine isotopes) |
| Primary Advantage | Ideal for narrow core-shell LC peaks | Ideal for complex matrix interferences |
Self-Validating Experimental Protocol
To ensure data integrity, the following methodology incorporates built-in self-validation checkpoints.
Step 1: Forced Degradation & Mass Balance Assessment
-
Action: Expose the API to oxidative (0.1% H2O2 ), photolytic (UV/Vis), and hydrolytic (acid/base) stress conditions.
-
Self-Validation (Mass Balance): Calculate the total peak area of the remaining API plus all degradants using UV detection. If the sum deviates from 95–105% of the control API[5], it indicates that degradants are either volatile, lack chromophores, or have precipitated. This mandates a switch to orthogonal detection (e.g., CAD or ELSD).
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the stressed sample onto a 2.6 µm Core-Shell C18 column (100 x 2.1 mm). Utilize a shallow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
Causality: The shallow gradient combined with the core-shell architecture maximizes the resolution of structurally similar chroman ring oxidation products[2].
Step 3: HRMS Acquisition & Isotopic Filtering
-
Action: Acquire full-scan MS data in positive ESI mode. Apply an automated software filter to screen for the 1:1 79Br/81Br isotopic doublet.
-
Self-Validation: If a degradant peak lacks the M/M+2 doublet, it definitively proves that photolytic or nucleophilic debromination has occurred. If the doublet is present but the exact mass is shifted by +15.9949 Da, it confirms oxidation (e.g., N-oxide formation) while the bromine atom remains intact.
Step 4: MS/MS Structural Elucidation
-
Action: Isolate the precursor ions and apply Higher-energy C-trap Dissociation (HCD).
-
Causality: Fragmentation of the intact molecule typically yields a stable chromanylium ion after the neutral loss of the methanamine group ( NH3 ). By comparing the MS/MS spectra of the degradant to the parent API, the exact site of modification (amine chain vs. chroman core) can be localized[4].
Decision Workflow
Workflow for LC-HRMS identification of (6-Bromochroman-3-yl)methanamine degradants.
References
-
1 - resolvemass.ca
Sources
Safety Operating Guide
(6-Bromochroman-3-yl)methanamine hydrochloride proper disposal procedures
Operational Guide: Proper Disposal Procedures for (6-Bromochroman-3-yl)methanamine Hydrochloride
As researchers and drug development professionals, our responsibility to scientific integrity extends beyond the bench to the rigorous management of the chemical lifecycle. (6-Bromochroman-3-yl)methanamine hydrochloride is a specialized building block often utilized in pharmaceutical synthesis. However, its unique molecular architecture—combining a covalently bound halogen, a biologically active amine, and an acidic hydrochloride salt—demands precise, causality-driven disposal protocols.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profiling & Causality in Disposal
To manage chemical waste safely, laboratory personnel must understand the molecular characteristics that dictate a compound's reactivity, environmental impact, and ultimate destruction pathway. We do not segregate waste arbitrarily; we segregate it based on chemical causality.
-
The Bromine Atom (Halogenated Waste): The presence of a bromine atom dictates that this compound cannot be disposed of in standard, non-halogenated organic waste streams. Non-halogenated organic wastes are often sent to cement kilns for fuel blending due to their high BTU (energy) value 1. However, halogenated compounds require specialized, high-temperature incineration equipped with flue gas scrubbers. If burned improperly, brominated organics can release highly corrosive hydrogen bromide (HBr) gas or form toxic brominated dioxins 1. Mixing halogenated waste with non-halogenated streams ruins the fuel-blending process and drastically increases institutional disposal costs 2.
-
The Hydrochloride Salt: As an amine hydrochloride, the compound is highly soluble in aqueous media but imparts a slightly acidic pH. It must be kept away from strong bases (to prevent exothermic free-base precipitation) and segregated from cyanides or sulfides (to prevent the release of toxic gases under acidic conditions) 3.
Table 1: Physicochemical Hazard & Disposal Profile
| Molecular Feature | Chemical Implication | Operational Disposal Mandate |
| Covalently Bound Bromine | Halogenated organic | Mandatory: Segregate into Halogenated Waste streams. Do not mix with fuel-blending solvents. |
| Hydrochloride Salt | Mildly acidic in solution | Incompatible: Keep away from strong bases, cyanides, and sulfides. |
| Primary Amine | Biologically active organic | Prohibited: Zero drain disposal permitted. Must be collected for EHS incineration. |
Regulatory Framework & SAA Compliance
Under the EPA's Subpart K regulations for academic and research laboratories, hazardous waste must be managed at the point of generation within a designated Satellite Accumulation Area (SAA) 4.
-
Closed Container Rule: Containers must remain vapor-tight and closed at all times unless actively receiving waste 5.
-
Nomenclature: Waste containers must be labeled with the full common chemical name. The use of abbreviations, acronyms, or chemical formulas (e.g., writing "Br-Chroman-NH2") is a direct violation of the Hazard Communication Standard 6.
Step-by-Step Disposal Methodologies
The following protocols establish a self-validating system: each step inherently verifies the safety and compliance of the preceding action.
Protocol A: Solid Waste & Consumables Disposal
Applies to: Unused powder, contaminated weigh boats, spatulas, and Kimwipes.
-
Characterization: Verify that the solid waste contains no reactive metals or strong oxidizers.
-
Containerization: Place all solid (6-Bromochroman-3-yl)methanamine hydrochloride waste into a chemically resistant, vapor-tight solid waste bin (typically a wide-mouth HDPE container) 7.
-
Labeling: Immediately affix an EHS Hazardous Waste tag. Check the "Toxic" and "Halogenated" hazard pictograms. Write the full chemical name explicitly 6.
-
Storage: Store the container in the designated laboratory SAA. Do not exceed the 55-gallon accumulation limit before requesting an EHS pickup 8.
Protocol B: Liquid/Solution Waste Disposal
Applies to: Reaction filtrates, stock solutions, and analytical waste.
-
Stream Identification: Determine the primary solvent.
-
Organic Solutions: If dissolved in organic solvents (e.g., methanol, DCM), the entire volume must be routed to the Halogenated Organic Waste carboy. Even if the primary solvent is non-halogenated, the presence of the brominated solute reclassifies the entire mixture as halogenated 2.
-
Aqueous Solutions: If dissolved in water, collect in a dedicated Aqueous Hazardous Waste container. Never pour down the drain. 9.
-
-
pH Validation: For aqueous waste, verify that the pH is between 5 and 9. If highly acidic, neutralize carefully with equimolar sodium bicarbonate before sealing the container 10.
-
Sealing: Cap the container tightly immediately after addition. Funnels must not be left in the carboy 5.
Protocol C: Empty Container Decontamination (Triple-Rinse Method)
Applies to: Empty reagent bottles that previously held the compound. Cleaning out containers of leftover chemical waste is legally and operationally as critical as disposing of the bulk chemical itself 9.
-
First Rinse: Add a small volume of a compatible solvent (e.g., methanol) capable of dissolving residual amine hydrochloride. Swirl to coat all interior walls, then pour the rinsate into the Halogenated Organic Liquid Waste container 7.
-
Iterative Cleaning: Repeat the solvent rinse process two additional times (Triple-Rinse). This statistically validates that the container is chemically devoid of hazardous residue 8.
-
Defacing: Use a thick marker to completely cross out the original chemical label, or peel the label off entirely 8.
-
Final Disposal: Remove the cap to prevent pressure buildup and dispose of the clean, defaced bottle in the regular laboratory trash or designated glass recycling bin 8.
Disposal Workflow Visualization
Decision workflow for the proper segregation and disposal of halogenated amine hydrochloride waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Source: cwu.edu.3
-
How to Dispose of Chemical Waste | Case Western Reserve University. Source: case.edu. 6
-
Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. Source: vumc.org. 8
-
4 Simple Tips for Disposing of Hazardous Lab Chemicals | Molecular Biology Products. Source: mbpinc.net. 9
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Navigating the Safe Handling of (6-Bromochroman-3-yl)methanamine hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of (6-Bromochroman-3-yl)methanamine hydrochloride, a compound of interest for its potential applications. As a halogenated aromatic amine, this substance necessitates a comprehensive understanding of its hazard profile to establish robust safety protocols. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural step and personal protective equipment (PPE) selection, thereby fostering a culture of safety and precision in the laboratory.
Hazard Assessment and Risk Mitigation
(6-Bromochroman-3-yl)methanamine hydrochloride is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled[1]. The primary hazards associated with this compound are skin and eye irritation, with the potential for respiratory irritation[2][3]. The hydrochloride salt form may also present acidic properties upon dissolution. The brominated aromatic structure suggests the need for caution regarding potential long-term health effects, a common consideration for halogenated organic compounds[4].
A thorough risk assessment is the foundational step in safe handling. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific laboratory procedures in which it will be used. The following guidance is predicated on a risk-based approach to minimize exposure at every stage of handling.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls and safe work practices are the primary means of exposure reduction, PPE is a critical final barrier. The selection of appropriate PPE must be tailored to the specific risks posed by (6-Bromochroman-3-yl)methanamine hydrochloride.
Hand Protection: A Critical Barrier
Recommendation: Double gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended for extended handling or when there is a significant risk of splash contact. For short-duration tasks with minimal contact potential, a single pair of heavy-duty nitrile gloves (minimum 5-mil thickness) may be sufficient, but gloves should be changed immediately upon any sign of contamination[5][6].
Rationale: The chemical structure of (6-Bromochroman-3-yl)methanamine hydrochloride presents a challenge for glove selection. Nitrile gloves offer good resistance to bases and some organic solvents, but their performance against aromatic and halogenated hydrocarbons can be poor[7][8]. Butyl rubber and Viton™ offer superior protection against a wider range of chemicals, including chlorinated and aromatic solvents[9][10][11]. The double-gloving strategy provides a dual barrier, with the outer glove offering primary chemical resistance and the inner glove providing protection in case of a breach of the outer layer. Always inspect gloves for any signs of degradation or perforation before use[12].
Respiratory Protection: Safeguarding the Airways
Recommendation: When handling the solid powder or preparing solutions where aerosolization is possible, a half-mask or full-facepiece air-purifying respirator equipped with a combination of organic vapor and ammonia/methylamine cartridges is required[13][14][15][16].
Rationale: As an organic amine, this compound can be volatile, and its dust can be easily inhaled. The NIOSH-approved color-coding system for respirator cartridges provides a clear guide for selection. A black cartridge indicates protection against organic vapors, while a green cartridge is for ammonia and methylamine[13][15][16]. A combination cartridge ensures protection against both the organic structure and the amine functional group. A full-facepiece respirator offers the additional benefit of protecting the eyes and face from splashes and airborne particles.
Eye and Face Protection: Preventing Ocular Exposure
Recommendation: Chemical safety goggles that provide a complete seal around the eyes are mandatory when handling this compound in any form. When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles[17].
Rationale: Direct contact with the eyes can cause serious irritation[3]. Standard safety glasses do not provide adequate protection from splashes, dust, or vapors. Chemical safety goggles are designed to form a protective seal, preventing any foreign material from reaching the eyes. A face shield provides an additional layer of protection for the entire face.
Protective Clothing: Minimizing Skin Contact
Recommendation: A laboratory coat, preferably one made of a chemically resistant material, should be worn at all times. The lab coat should have long sleeves and be fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Rationale: Protective clothing prevents the contamination of personal attire and minimizes skin exposure. In the event of a spill, a lab coat can be quickly removed to prevent prolonged skin contact.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (6-Bromochroman-3-yl)methanamine hydrochloride is essential to minimize the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the inhalation of dust or vapors[18].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents for acids (if applicable), and personal protective equipment should be readily available.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Handling the Solid Compound
-
Weighing: All weighing of the solid compound must be performed within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfers: When transferring the solid, use a spatula and minimize the creation of dust.
Solution Preparation
-
Solvent Addition: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle shaking to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood with an appropriate cleaning agent.
-
Equipment: All glassware and equipment should be thoroughly cleaned after use.
Disposal Plan: Responsible Waste Management
The disposal of (6-Bromochroman-3-yl)methanamine hydrochloride and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including used PPE, weighing boats, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Caption: Segregation of waste streams for proper disposal.
Final Disposal
-
Incineration: The recommended method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility[19][20]. This process ensures the complete destruction of the compound.
-
Licensed Disposal Service: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal service that can provide documentation of proper disposal, in accordance with Resource Conservation and Recovery Act (RCRA) guidelines[21].
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention[22][23][24].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[22][23][24].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[22][23].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3].
-
Spill: In the case of a small spill within a chemical fume hood, use an appropriate absorbent material to contain and clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.
By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently and safely handle (6-Bromochroman-3-yl)methanamine hydrochloride, ensuring a secure laboratory environment conducive to innovation and discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
